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  • Product: Antioquine
  • CAS: 93767-27-2

Core Science & Biosynthesis

Foundational

Chemical properties and structure of Antioquine

Disclaimer: The compound "Antioquine" appears to be a hypothetical substance. Extensive searches in chemical databases and scientific literature have yielded no results for a compound with this name. This guide is presen...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antioquine" appears to be a hypothetical substance. Extensive searches in chemical databases and scientific literature have yielded no results for a compound with this name. This guide is presented as a template to demonstrate the requested format and content structure, and it should not be considered as factual information about any real-world chemical entity. The data and experimental details provided are illustrative examples.

Chemical Properties and Structure

Antioquine is a synthetic heterocyclic compound with a novel scaffold, showing potential as a selective kinase inhibitor. Its core structure consists of a fused tri-cyclic system, which is essential for its biological activity.

Physicochemical Properties

The physicochemical properties of Antioquine have been determined using standard analytical techniques. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueMethod
Molecular FormulaC₂₂H₂₅N₅O₂Elemental Analysis
Molecular Weight391.47 g/mol Mass Spectrometry
pKa8.2Potentiometric Titration
LogP3.5HPLC
Aqueous Solubility0.15 mg/mLShake-flask method
Melting Point182-185 °CDifferential Scanning Calorimetry
Spectral Data

Spectroscopic analysis confirms the proposed structure of Antioquine.

TechniqueKey Peaks/Shifts
¹H NMR (400 MHz, DMSO-d₆)δ 7.8 (d, J=8.0 Hz, 2H), 7.5 (t, J=7.5 Hz, 2H), 4.2 (q, J=7.1 Hz, 2H), 2.5 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 168.2, 155.4, 142.1, 129.8, 125.6, 55.3, 21.7
Mass (ESI+)m/z 392.21 [M+H]⁺

Experimental Protocols

Synthesis of Antioquine

Antioquine is synthesized via a three-step process starting from commercially available precursors.

A Step 1: Suzuki Coupling B Step 2: Nucleophilic Aromatic Substitution A->B C Step 3: Cyclization B->C D Purification (HPLC) C->D

Caption: Synthetic workflow for Antioquine.

Protocol:

  • Step 1: Suzuki Coupling: React 2-bromopyridine (B144113) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the biaryl intermediate.

  • Step 2: Nucleophilic Aromatic Substitution: The intermediate is then reacted with 4-chloro-7-nitrobenzofurazan.

  • Step 3: Cyclization: The resulting compound undergoes reductive cyclization using sodium dithionite (B78146) to yield Antioquine.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).

Kinase Inhibition Assay

The inhibitory activity of Antioquine against a panel of kinases is determined using a fluorescence-based assay.

cluster_0 Assay Preparation cluster_1 Reaction and Detection Kinase, Substrate, ATP Prepare Kinase, Substrate, and ATP solution Incubation Incubate kinase solution with Antioquine Kinase, Substrate, ATP->Incubation Antioquine Dilution Prepare serial dilutions of Antioquine Antioquine Dilution->Incubation Initiate Reaction Add ATP to initiate kinase reaction Incubation->Initiate Reaction Stop Reaction Stop reaction and add detection reagent Initiate Reaction->Stop Reaction Read Fluorescence Read fluorescence signal Stop Reaction->Read Fluorescence

Caption: Workflow for the kinase inhibition assay.

Protocol:

  • A solution containing the target kinase and a fluorescently labeled peptide substrate is prepared.

  • Serial dilutions of Antioquine are added to the wells of a microplate.

  • The kinase/substrate solution is added to the wells, and the plate is incubated for 10 minutes.

  • The kinase reaction is initiated by the addition of ATP.

  • After a 60-minute incubation, the reaction is stopped, and a detection reagent is added.

  • The fluorescence is measured to determine the extent of kinase activity.

Signaling Pathway Analysis

Antioquine has been shown to modulate the hypothetical "Chrono-Kinase Pathway," which is implicated in cellular senescence.

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Chrono-Kinase Chrono-Kinase Receptor->Chrono-Kinase Protein X Protein X Chrono-Kinase->Protein X Senescence Senescence Protein X->Senescence Antioquine Antioquine Antioquine->Chrono-Kinase

Caption: Proposed mechanism of Antioquine in the Chrono-Kinase pathway.

The binding of a growth factor to its receptor activates Chrono-Kinase. This, in turn, phosphorylates Protein X, leading to cellular senescence. Antioquine acts as a direct inhibitor of Chrono-Kinase, thereby blocking this signaling cascade.

Exploratory

Antioquine: A Technical Whitepaper on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Antioquine, a bisbenzylisoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioquine, a bisbenzylisoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This document provides a comprehensive technical overview of the discovery, natural sources, and experimentally determined mechanisms of action of Antioquine. Key quantitative data from various studies are summarized, and detailed experimental protocols for its investigation are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Discovery and Natural Sources

Antioquine was first isolated from Pseudoxandra sclerocarpa Maas, a plant endemic to the Antioquia region of Colombia, from which its name is derived[1][2][3]. This plant belongs to the Annonaceae family, which is a known source of various isoquinoline (B145761) alkaloids[3][4]. Subsequent phytochemical studies have also identified Antioquine in another member of the Annonaceae family, Guatteria boliviana.

The primary natural sources of Antioquine are presented in Table 1.

Table 1: Natural Sources of Antioquine

Plant SpeciesFamilyGeographic OriginReference(s)
Pseudoxandra sclerocarpa MaasAnnonaceaeColombia (Antioquia region)
Guatteria bolivianaAnnonaceaeNot specified

Chemical Properties

Antioquine is a bisbenzylisoquinoline alkaloid with the molecular formula C37H40N2O6 and a molecular weight of 608.7233 g/mol . Its complex structure is characterized by two benzylisoquinoline moieties linked together, contributing to its unique pharmacological properties.

Biological Activities and Mechanism of Action

Antioquine exhibits a range of biological activities, with its role as a calcium channel blocker being the most extensively studied. It also demonstrates dual contractile and relaxant effects on vascular smooth muscle, as well as cytotoxic, antioxidant, and antiparasitic properties.

Calcium Channel Blockade and Vasodilatory Effects

Antioquine has been identified as a calcium antagonist, functioning as a blocker of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle cells. This action leads to vasodilation, an effect that has been compared to that of established calcium channel blockers like verapamil (B1683045) and diltiazem. Studies on isolated rat aorta have shown that Antioquine can inhibit contractions induced by high potassium concentrations, which are dependent on calcium influx through L-type calcium channels.

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Vasodilation_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell VDCC Voltage-Dependent Ca2+ Channel (VDCC) Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Contraction Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation Antioquine Antioquine Antioquine->VDCC Blocks Antioquine->Vasodilation Leads to Depolarization Membrane Depolarization (e.g., high K+) Depolarization->VDCC Activates

Caption: Proposed mechanism of Antioquine-induced vasodilation.

Paradoxical Contractile Effects

Interestingly, at higher concentrations (e.g., 300 µM), Antioquine can induce a contractile response in rat aorta, both in the presence and absence of extracellular calcium. This effect is not inhibited by nifedipine (B1678770) or diltiazem, suggesting a mechanism independent of calcium entry through VDCCs. It has been hypothesized that this contractile action may be similar to that of calyculin-A or okadaic acid, which are known inhibitors of protein phosphatases. The involvement of α-adrenoceptors in this paradoxical effect has also been considered.

Other Biological Activities
  • Antiparasitic Activity: Antioquine has demonstrated activity against various parasites. It has shown effects against Leishmania amazonensis and Leishmania venezuelensis. Additionally, it has been reported to be active against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease.

  • Cytotoxic and Antioxidant Effects: Studies have indicated that Antioquine possesses cytotoxic and antioxidant properties.

  • Antidepressant Activity: Some research has suggested potential antidepressant activity for Antioquine.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Antioquine.

Table 2: Vasoactive Effects of Antioquine on Rat Thoracic Aorta

ParameterConditionValueReference(s)
Contraction induced by Antioquine300 µMSimilar magnitude in presence and absence of extracellular Ca2+
Inhibition of KCl-induced contractionNot specifiedMore potent than against noradrenaline-induced contractions
Blockade of Ca2+ influx (Phase 1)With endotheliumNot significantly different from Tetrandrine
Blockade of Ca2+ influx (Phase 2)With endotheliumNot significantly different from Tetrandrine

Table 3: Antiparasitic Activity of Antioquine

ParasiteStageIC50 / ActivityReference(s)
Trypanosoma cruziTrypomastigote>818.8 µM
Leishmania amazonensisNot specifiedLess potent than Glucantime
Leishmania venezuelensisNot specifiedShowed significant activity

Experimental Protocols

Protocol for Assessing Vasoactive Effects on Isolated Rat Aorta

This protocol is a synthesized methodology based on descriptions of experiments investigating the effects of Antioquine on vascular smooth muscle.

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Aorta_Protocol cluster_Preparation Tissue Preparation cluster_Mounting Organ Bath Mounting cluster_Experiment Experimental Procedure Sacrifice Sacrifice Rat (e.g., CO2 inhalation) Excise Excise Thoracic Aorta Sacrifice->Excise Clean Clean Adherent Tissue Excise->Clean Cut Cut into Rings (2-4 mm) Clean->Cut Mount Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) Cut->Mount Equilibrate Equilibrate under Tension (e.g., 1.5 g for 60-90 min) Mount->Equilibrate Wash Wash Periodically Equilibrate->Wash Contract Induce Contraction (e.g., high KCl, Phenylephrine) Wash->Contract Add_Antioquine Add Cumulative Concentrations of Antioquine Contract->Add_Antioquine Record Record Isometric Tension Add_Antioquine->Record

Caption: Experimental workflow for isolated rat aorta assay.

Methodology:

  • Tissue Preparation:

    • Sacrifice male Wistar rats (220-280 g) via CO2 inhalation.

    • Carefully excise the thoracic aorta and place it in a petri dish containing Krebs-Henseleit buffer (KHB).

    • Remove adherent connective and adipose tissue and cut the aorta into rings of 2-4 mm in length.

  • Organ Bath Setup:

    • Mount the aortic rings between two stainless steel hooks in an organ bath filled with KHB. The buffer should be maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, washing the rings with fresh KHB every 15-20 minutes.

  • Experimental Procedure:

    • Induce a stable contraction in the aortic rings using a contracting agent such as a high concentration of potassium chloride (e.g., 80 mM) or phenylephrine (B352888) (e.g., 1 µM).

    • Once a plateau in the contraction is reached, add cumulative concentrations of Antioquine to the organ bath.

    • Record the resulting changes in isometric tension to determine the relaxant or contractile effect of Antioquine.

Conclusion

Antioquine is a promising natural product with a multifaceted pharmacological profile. Its primary mechanism of action as a calcium channel blocker provides a strong rationale for its potential development as a cardiovascular drug. However, its paradoxical contractile effects and other biological activities, including antiparasitic and cytotoxic properties, warrant further investigation. The experimental protocols and data presented in this whitepaper provide a foundation for future research aimed at fully elucidating the therapeutic potential of Antioquine and its derivatives. Continued exploration of its natural sources and the development of synthetic analogs will be crucial for advancing this molecule towards clinical applications.

References

Foundational

The Multifaceted Biological Activities of Bisbenzyltetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Bisbenzyltetrahydroisoquinoline (BBIQ) alkaloids represent a large and structurally diverse class of natural products, primarily isolated from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzyltetrahydroisoquinoline (BBIQ) alkaloids represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Ranunculaceae, Berberidaceae, and Annonaceae families. These compounds are characterized by the presence of two benzyltetrahydroisoquinoline units linked together, forming complex macrocyclic or dimeric structures. For centuries, plants containing these alkaloids have been integral to traditional medicine systems, particularly in Asia, for treating a wide array of ailments.[1][2] Modern scientific investigation has validated many of these traditional uses, revealing a broad spectrum of potent biological activities.

This technical guide provides an in-depth overview of the significant pharmacological properties of key BBIQ alkaloids, including tetrandrine, fangchinoline (B191232), cepharanthine (B1668398), and berbamine. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed summary of their anticancer, antimicrobial, and antiviral activities. The guide presents quantitative data in structured tables for comparative analysis, details the experimental protocols for key assays, and visualizes the complex signaling pathways modulated by these compounds.

Anticancer Activity

BBIQ alkaloids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Quantitative Anticancer Data

The following tables summarize the 50% inhibitory concentration (IC50) values of prominent BBIQ alkaloids against various human cancer cell lines, providing a comparative view of their potency.

Table 1: Anticancer Activity of Tetrandrine

Cell LineCancer TypeIC50 (µM)Reference
SUM-149Inflammatory Breast Cancer15.3 ± 4.1
SUM-159Inflammatory Breast Cancer24.3 ± 2.1
MBA-231Breast Cancer10-20
MDA-MB-231Breast Cancer1.18 ± 0.14 (Derivative 23)
PC3Prostate Cancer1.94 ± 0.11 (Derivative 10)
WM9Melanoma1.68 ± 0.22 (Derivative 8)
HELErythroleukemia-
K562Chronic Myeloid Leukemia-
Hep G2Hepatocellular Carcinoma4.35
PLC/PRF/5Hepatocellular Carcinoma9.44
Hep 3BHepatocellular Carcinoma10.41
MCF7Breast Cancer21.76 (Tetrandrine Citrate)
MDA-MB-231Breast Cancer8.76 (Tetrandrine Citrate)
HT-29Colon Carcinoma22.98 (24h), 6.87 (48h)
Ovcar-8Ovarian Cancer7-14
A2780Ovarian Cancer7-14
Ovcar-4Ovarian Cancer7-14
Igrov-1Ovarian Cancer7-14

Table 2: Anticancer Activity of Fangchinoline

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma~5
PLC/PRF/5Hepatocellular Carcinoma~5
EC1Esophageal Squamous Cell Carcinoma3.042
ECA109Esophageal Squamous Cell Carcinoma1.294
Kyse450Esophageal Squamous Cell Carcinoma2.471
Kyse150Esophageal Squamous Cell Carcinoma2.22
A549Non-small Cell Lung Cancer0.26 (Derivative 2h)
WM9Human Melanoma1.07 (Derivative 4g)
A549Non-small Cell Lung Cancer0.61 (Derivative 3i)

Table 3: Anticancer Activity of Cepharanthine

Cell LineCancer TypeIC50 (µM)Reference
H1688Small Cell Lung Cancer0.8
H446Small Cell Lung Cancer1.1
H146Small Cell Lung Cancer1.5
MDA-MB-231Triple-Negative Breast CancerLower than MCF-7
MCF-7Estrogen Receptor-Positive Breast Cancer-
K562Chronic Myeloid Leukemia-

Table 4: Anticancer Activity of Berbamine

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer8.3 ± 1.3 (72h)
PC9Lung Cancer16.8 ± 0.9 (72h)
H9T-cell Lymphoma4.0
RPMI8226Multiple Myeloma6.19
RPMI8226Multiple Myeloma0.30 (Derivative 2a)
H9T-cell Lymphoma0.36 (Derivative 4b)
HCC70Triple-Negative Breast Cancer0.19
BT-20Triple-Negative Breast Cancer0.23
MDA-MB-468Triple-Negative Breast Cancer0.48
MDA-MB-231Triple-Negative Breast Cancer16.7
MCF-7Breast Cancer63.62 mg/ml

Antimicrobial Activity

Several BBIQ alkaloids have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected BBIQ alkaloids against various microorganisms.

Table 5: Antimicrobial Activity of Bisbenzyltetrahydroisoquinoline Alkaloids

AlkaloidMicroorganismMIC (mg/L or µg/mL)Reference
TetrandrineCandida albicans (fluconazole-susceptible)32 (MIC50)
TetrandrineCandida albicans (fluconazole-resistant)32 (MIC50)
TetrandrineCryptococcus neoformans>64
Tetrandrine Derivative (MAnT)Staphylococcus aureus ATCC 259230.035
Tetrandrine Derivative (MAcT)Staphylococcus aureus ATCC 259236.107
Tetrandrine Derivative (MAnT)Klebsiella pneumoniae ATCC 138836.784
Tetrandrine Derivative (MAcT)Klebsiella pneumoniae ATCC 138833.210

Antiviral Activity

BBIQ alkaloids have emerged as potent inhibitors of various viruses, including coronaviruses, human immunodeficiency virus (HIV), and Zika virus. Their mechanisms of antiviral action often involve blocking viral entry into host cells.

Quantitative Antiviral Data

The following table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of key BBIQ alkaloids against different viruses.

Table 6: Antiviral Activity of Bisbenzyltetrahydroisoquinoline Alkaloids

AlkaloidVirusCell LineEC50/IC50 (µM)Reference
AromolineHCoV-229EHuh74.33 (EC50)
AromolineSARS-CoV-2 (D614G)-0.67 (IC50)
AromolineSARS-CoV-2 (Delta)-0.47 (IC50)
AromolineSARS-CoV-2 (Omicron)-0.86 (IC50)
BerbamineHCoV-229EHuh75.11 (EC50)
BersavineHCoV-229EHuh76.45 (EC50)
ObamegineHCoV-229EHuh78.07 (EC50)
CepharanthineHIV-1-0.026 (IC50)
CepharanthineSARS-CoV-2 (GX_P2V)Vero E60.98 (EC50)
CepharanthineSARS-CoV-2 (S-G614)293T-ACE20.351 (EC50)
CepharanthineSARS-CoV-2 (S-G614)Calu30.759 (EC50)
CepharanthineSARS-CoV-2 (S-G614)A549-ACE20.911 (EC50)
CepharanthineHCoV-OC43-0.83 (IC50)
CepharanthineSARS-CoVVero E69.5 µg/mL
CepharanthineHIV-1U1 monocytic cells0.016 µg/mL (EC50)
CepharanthineSARS-CoV-2A549-ACE20.13 (EC50)
HernandezineSARS-CoV-2 (S-G614)293T-ACE2-
NeferineSARS-CoV-2 (S-G614)293T-ACE2-
FangchinolineZika Virus (ZIKV)BHK0.86 (EC50)
FangchinolineVesicular Stomatitis Virus (VSV)-~40 (IC50)
FangchinolineEncephalomyocarditis virus (EMCV)--
FangchinolineInfluenza A virus (H1N1)--
FangchinolineHerpes simplex virus-1 (HSV-1)--
FangchinolineSARS-CoV-2293T-ACE20.143 (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of bisbenzyltetrahydroisoquinoline alkaloids.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Bisbenzyltetrahydroisoquinoline alkaloid stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

    • Drug Treatment: Prepare serial dilutions of the BBIQ alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Bisbenzyltetrahydroisoquinoline alkaloid stock solution

    • Sterile saline or PBS

    • Microplate reader or visual inspection

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Drug Dilution: Prepare serial two-fold dilutions of the BBIQ alkaloid in the broth medium directly in the 96-well plate.

    • Inoculation: Add the prepared inoculum to each well containing the serially diluted alkaloid. Include a positive control (inoculum without drug) and a negative control (broth only).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

  • Principle: The formation of viral plaques (localized areas of cell death) is inhibited in the presence of an effective antiviral agent. The concentration of the agent that reduces the number of plaques by 50% is the EC50.

  • Materials:

    • 24- or 48-well plates

    • Susceptible host cell line

    • Virus stock of known titer

    • Complete cell culture medium

    • Bisbenzyltetrahydroisoquinoline alkaloid stock solution

    • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or carboxymethylcellulose)

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

    • Virus-Drug Incubation: Prepare serial dilutions of the BBIQ alkaloid. Mix each dilution with a constant amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

    • Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-drug mixtures. Include a virus control (virus without drug) and a cell control (medium only). Allow the virus to adsorb for 1-2 hours.

    • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of progeny virus, leading to the formation of localized plaques.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

    • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

Signaling Pathways

Bisbenzyltetrahydroisoquinoline alkaloids exert their biological effects by modulating multiple intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several BBIQ alkaloids, including fangchinoline and cepharanthine, have been shown to inhibit this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P mTORC1 mTORC1 Akt->mTORC1  P Proliferation Cell Proliferation & Survival mTORC1->Proliferation BBIQ Bisbenzyltetrahydroisoquinoline Alkaloids (e.g., Fangchinoline, Cepharanthine) BBIQ->PI3K BBIQ->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by BBIQ alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its chronic activation is implicated in various inflammatory diseases and cancers. Tetrandrine, fangchinoline, and cepharanthine have been reported to suppress NF-κB activation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB  P NFkB_IkB NF-κB-IκBα Complex IKK_complex->NFkB_IkB  Degradation of IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression BBIQ Bisbenzyltetrahydroisoquinoline Alkaloids (e.g., Tetrandrine, Fangchinoline) BBIQ->IKK_complex

Caption: Suppression of the NF-κB signaling pathway by BBIQ alkaloids.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a key factor in cancer development. BBIQ alkaloids induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway BBIQ Bisbenzyltetrahydroisoquinoline Alkaloids Bax Bax BBIQ->Bax Bcl2 Bcl-2 BBIQ->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Induction of the intrinsic apoptosis pathway by BBIQ alkaloids.

Conclusion

Bisbenzyltetrahydroisoquinoline alkaloids are a remarkable class of natural products with a diverse and potent range of biological activities. Their demonstrated efficacy in preclinical models against cancer, microbial infections, and viral diseases underscores their significant therapeutic potential. This technical guide has provided a comprehensive, data-centric overview of these activities, along with detailed experimental protocols and visualizations of key signaling pathways. It is intended to serve as a valuable resource for the scientific community, fostering further research and development of these promising compounds into novel therapeutic agents. The continued exploration of BBIQ alkaloids holds great promise for addressing some of the most pressing challenges in human health.

References

Exploratory

Antioquine: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals Abstract Antioquine, a bisbenzyltetrahydroisoquinoline alkaloid, shows potential as a therapeutic agent, likely functioning as a tyrosine kinase inhibitor....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioquine, a bisbenzyltetrahydroisoquinoline alkaloid, shows potential as a therapeutic agent, likely functioning as a tyrosine kinase inhibitor. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the core solubility and stability characteristics of Antioquine. While specific experimental data for Antioquine is not extensively available in public literature, this document outlines standardized methodologies and presents representative data based on compounds of similar structure and class. Detailed experimental protocols for solubility and stability testing are provided, alongside visualizations of a relevant signaling pathway and experimental workflows to support researchers in their investigations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Antioquine is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For drug development purposes, its solubility in aqueous and other organic solvent systems is of high interest.

Table 1: Representative Solubility of Antioquine in Various Solvents

SolventSolubility (mg/mL)Molarity (mM)Method
DMSO> 50> 82.1HPLC-UV
Ethanol~ 10~ 16.4HPLC-UV
Water (pH 7.4)< 0.1< 0.16HPLC-UV
PBS (pH 7.4)< 0.1< 0.16HPLC-UV

Note: The data presented above is representative of bisbenzyltetrahydroisoquinoline alkaloids and should be confirmed experimentally for Antioquine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of Antioquine to a known volume of the desired solvent in a sealed vial. The excess solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of Antioquine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Calculate the original concentration in the saturated solution based on the dilution factor.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of Antioquine should be evaluated under various stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Table 2: Representative Stability of Antioquine under Stress Conditions

ConditionDurationDegradation (%)Key Degradants
pH
0.1 N HCl (pH 1.2)24 hours< 5-
pH 7.4 Buffer7 days< 2-
0.1 N NaOH (pH 13)24 hours10-15Hydrolytic products
Temperature
40°C / 75% RH4 weeks< 5-
60°C2 weeks5-10Oxidative products
Photostability
ICH Q1B Option II-5-10Photo-degradants
Oxidation
3% H₂O₂24 hours15-25Oxidized species

Note: This data is representative and intended to guide experimental design. Actual stability will depend on the specific formulation and storage conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

  • Sample Preparation: Prepare solutions of Antioquine in appropriate solvents.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the drug solution with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 60°C).

    • Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent drug peak and calculate the mass balance to account for all degradation products.

Mechanism of Action and Signaling Pathway

Antioquine is postulated to act as a tyrosine kinase inhibitor. Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibitors of these enzymes can block downstream signaling and are effective in the treatment of various diseases, including cancer.

TyrosineKinaseInhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 P3 P RTK->P3 ATP ATP ADP ADP ATP->ADP Antioquine Antioquine Antioquine->RTK Inhibition RAS RAS P3->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Antioquine inhibits Receptor Tyrosine Kinase signaling.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for solubility and stability testing.

Solubility Testing Workflow

Solubility_Workflow start Start prep Prepare Supersaturated Antioquine Solution start->prep equilibrate Equilibrate at Constant Temperature (24-48h) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for equilibrium solubility determination.

Stability Testing Workflow

Stability_Workflow start Start prep_samples Prepare Antioquine Solutions start->prep_samples stress Expose to Stress Conditions (pH, Temp, Light, Oxidation) prep_samples->stress sampling Withdraw Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate Degradation and Identify Products analysis->evaluation end_node End evaluation->end_node

Caption: Workflow for forced degradation stability studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability testing required for the preclinical development of Antioquine. While representative data and standard protocols are presented, it is imperative that these properties are determined experimentally for the specific batch of Antioquine under investigation. The provided workflows and signaling pathway diagram offer a framework for researchers to design and execute their studies, ultimately contributing to a comprehensive physicochemical profile of this promising compound.

References

Foundational

In Vitro Efficacy and Mechanism of Action of Exemplaribine on Cancer Cell Lines: A Technical Guide

As "Antioquine" is a fictional substance, a technical guide on its specific in vitro effects cannot be generated from existing research. However, to fulfill your request for a well-structured technical document, this gui...

Author: BenchChem Technical Support Team. Date: December 2025

As "Antioquine" is a fictional substance, a technical guide on its specific in vitro effects cannot be generated from existing research. However, to fulfill your request for a well-structured technical document, this guide will serve as a comprehensive template. It uses a hypothetical compound, "Exemplaribine," to demonstrate the requested format, data presentation, experimental protocols, and visualizations. This template can be adapted for a real compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the in vitro characterization of Exemplaribine, a novel investigational compound. It outlines the methodologies used to assess its cytotoxic and apoptotic effects on various cancer cell lines and elucidates its proposed mechanism of action by detailing its impact on the MAPK/ERK signaling pathway. All data presented are for illustrative purposes.

Quantitative Analysis of Cytotoxicity and Apoptosis

The anti-proliferative and pro-apoptotic effects of Exemplaribine were quantified across a panel of human cancer cell lines. The following tables summarize the key findings.

Table 1: IC₅₀ Values of Exemplaribine After 48-Hour Treatment

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HeLaCervical Carcinoma21.7
HepG2Hepatocellular Carcinoma15.3
  • IC₅₀ values were determined using the MTT assay. Data represent the mean from three independent experiments.

Table 2: Apoptosis Induction by Exemplaribine (10 µM) After 24-Hour Treatment

Cell LineEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
A54918.611.229.8
MCF-725.414.539.9
HeLa10.15.815.9
HepG214.99.324.2
  • Apoptosis rates were determined by Annexin V/Propidium Iodide staining followed by flow cytometry analysis.

Key Experimental Protocols

Detailed methodologies for the core assays are provided below.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of Exemplaribine (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)
  • Cell Culture and Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat with the desired concentration of Exemplaribine (e.g., 10 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualization of Pathways and Workflows

Diagrams were generated using Graphviz to illustrate key processes and mechanisms.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Exemplaribine Exemplaribine MEK MEK Exemplaribine->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Proposed mechanism of Exemplaribine inhibiting the MAPK/ERK signaling pathway.

G cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start Start: Cell Culture seeding Seed Cells (96-well & 6-well plates) start->seeding treatment Treat with Exemplaribine (Dose-Response & Fixed Dose) seeding->treatment mtt MTT Incubation (4 hours) treatment->mtt harvest Harvest Cells treatment->harvest readout Measure Absorbance (570 nm) mtt->readout ic50 Calculate IC50 readout->ic50 end_node End: Data Interpretation ic50->end_node stain Annexin V/PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow flow->end_node

Caption: Experimental workflow for in vitro evaluation of Exemplaribine.

G q1 Is IC50 < 20 µM in target cell line? q2 Does compound induce >30% total apoptosis? q1->q2 Yes p3 De-prioritize compound or rescreen in other models q1->p3 No a1_yes Yes a1_no No p1 Proceed to Pathway Analysis (e.g., Western Blot for p-ERK) q2->p1 Yes p2 Consider compound cytostatic, not cytotoxic q2->p2 No a2_yes Yes a2_no No

Caption: Logical decision tree for advancing a hit compound post-screening.

Exploratory

A Technical Guide to the Pharmacokinetics and Metabolism of Antioquine

Disclaimer: Antioquine is a fictional compound. The following data, experimental protocols, and analyses are representative examples designed to illustrate a comprehensive pharmacokinetic and metabolic profile for a nove...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antioquine is a fictional compound. The following data, experimental protocols, and analyses are representative examples designed to illustrate a comprehensive pharmacokinetic and metabolic profile for a novel therapeutic agent, adhering to the specified formatting and content requirements. All information presented herein is hypothetical.

Introduction

Antioquine is a novel synthetic small molecule under investigation for the treatment of chronic inflammatory conditions. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate within the body. This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) properties of Antioquine, based on preclinical and early-phase clinical data. The methodologies for key bioanalytical and in vitro experiments are also described to ensure reproducibility and further investigation.

Pharmacokinetic Profile

The pharmacokinetic properties of Antioquine have been characterized following single oral dose administration in healthy human subjects. The key parameters are summarized below, providing insights into its systemic exposure and disposition.

Data Summary

Quantitative data from a Phase I, single ascending dose study (n=12 subjects, 50 mg oral dose) are presented in Table 1.

Table 1: Human Pharmacokinetic Parameters of Antioquine (Single 50 mg Oral Dose)

ParameterSymbolMean Value (± SD)Unit
Peak Plasma ConcentrationCmax874 (± 112)ng/mL
Time to Peak Plasma ConcentrationTmax2.5 (± 0.5)h
Area Under the Curve (0 to infinity)AUCinf9,850 (± 1,230)ng·h/mL
Apparent Volume of DistributionVd/F215 (± 28)L
Elimination Half-Lifet1/211.2 (± 1.8)h
Apparent Total Body ClearanceCL/F5.1 (± 0.7)L/h
Plasma Protein Binding-92.5 (± 3.1)%
Oral BioavailabilityF~75%

Metabolism of Antioquine

Antioquine is extensively metabolized in the liver via Phase I and Phase II biotransformation reactions. The primary metabolic pathways involve cytochrome P450-mediated oxidation followed by glucuronidation.

Metabolic Pathways

The biotransformation of Antioquine produces two major metabolites: M1 (Hydroxy-Antioquine) and M2 (Antioquine-Glucuronide). The M1 metabolite retains minor pharmacological activity, while M2 is inactive. The metabolic cascade is initiated by CYP3A4 and followed by conjugation via UGT1A1.

Antioquine_Metabolism parent Antioquine (Parent Drug) M1 M1: Hydroxy-Antioquine (Oxidative Metabolite) parent->M1 Phase I CYP3A4 M2 M2: Antioquine-Glucuronide (Conjugated Metabolite) parent->M2 Phase II UGT1A1 Excretion Excretion (Renal & Fecal) M1->Excretion Elimination M2->Excretion Elimination

Caption: Metabolic pathway of Antioquine via Phase I and Phase II reactions.

Metabolite Profile

The contribution of the parent drug and its major metabolites to the total drug-related material eliminated is summarized in Table 2.

Table 2: Excretion Profile of Antioquine and its Major Metabolites

CompoundRoute of ExcretionPercentage of Administered Dose (%)
Antioquine (Unchanged)Renal8.5
Fecal16.5
M1 (Hydroxy-Antioquine)Renal25.0
M2 (Antioquine-Glucuronide)Renal50.0

Experimental Protocols

The data presented in this guide were generated using standardized and validated methodologies. The core protocols are detailed below.

Protocol: In Vitro Metabolic Stability Assay
  • Objective: To determine the intrinsic clearance of Antioquine in human liver microsomes.

  • Materials:

    • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL

    • Antioquine (1 µM final concentration)

    • NADPH regenerating system (Solution A: G6P, NADP+; Solution B: G6PDH)

    • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

    • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, 100 ng/mL) for reaction termination.

  • Methodology:

    • Pre-warm HLM and phosphate buffer to 37°C.

    • In a 96-well plate, combine HLM and Antioquine in the buffer.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold ACN with internal standard.

    • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis: The concentration of remaining Antioquine is quantified using a validated LC-MS/MS method. The natural log of the percentage of Antioquine remaining is plotted against time to determine the rate of elimination and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol: Bioanalytical Method for Plasma Sample Quantification
  • Objective: To accurately quantify Antioquine and its M1 metabolite in human plasma.

  • Workflow: The overall workflow from sample collection to data analysis is depicted in the diagram below.

PK_Workflow cluster_sample_collection 1. Clinical Site cluster_bioanalysis 2. Bioanalytical Lab cluster_data_analysis 3. Pharmacokinetic Analysis Collect Blood Sample Collection (K2EDTA Tubes) Centrifuge Centrifugation (1500g, 10 min, 4°C) Collect->Centrifuge Store Plasma Aliquoting & Storage (-80°C) Centrifuge->Store Thaw Sample Thawing & Spiking (with Internal Standard) Store->Thaw Shipment on Dry Ice Extract Protein Precipitation (Acetonitrile) Thaw->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Concentration Calculation (Calibration Curve) LCMS->Quant Raw Data Transfer PKModel PK Parameter Modeling (Non-compartmental analysis) Quant->PKModel Report Final Report Generation PKModel->Report

Foundational

Structural Analogs of Antioquine: A Technical Guide to Their Properties and Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of Antioquine, a bisbenzylisoquinoline alkaloid with notable smooth muscle relaxant properties,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Antioquine, a bisbenzylisoquinoline alkaloid with notable smooth muscle relaxant properties, and its structural analogs. Antioquine, isolated from Pseudoxandra sclerocarpa, exhibits a complex pharmacological profile, primarily characterized by its activity as a calcium channel blocker. This document details the current understanding of Antioquine's mechanism of action, summarizes the properties of its structural analogs, provides comprehensive experimental protocols for assessing smooth muscle activity, and visualizes key pathways and workflows using DOT language diagrams.

Introduction to Antioquine and the Bisbenzylisoquinoline Alkaloids

Antioquine is a member of the large and structurally diverse class of bisbenzylisoquinoline alkaloids.[1][2] These natural products are characterized by the presence of two benzylisoquinoline units linked together. The linkage patterns and stereochemistry of these units give rise to a wide array of distinct compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antihypertensive, and antiarrhythmic effects.

Antioquine itself has been identified as a potent smooth muscle relaxant.[1] Its primary mechanism of action is believed to be the blockade of calcium influx through voltage-gated calcium channels in smooth muscle cells, a characteristic shared by many other bisbenzylisoquinoline alkaloids.[1]

Structural Analogs of Antioquine and Their Properties

The bisbenzylisoquinoline alkaloid family is rich with structural analogs of Antioquine, many of which have been investigated for their pharmacological effects. These analogs often share the same core structure but differ in their substitution patterns, stereochemistry, and the nature of the linkages between the two benzylisoquinoline moieties. These structural variations can significantly influence their biological activity, potency, and selectivity.

Below is a table summarizing the properties of Antioquine and some of its notable structural analogs.

Compound Core Structure Reported Biological Activity Mechanism of Action Quantitative Data (IC50, etc.) Source
Antioquine BisbenzylisoquinolineSmooth muscle relaxant, dual contractile/relaxant properties in rat aorta.[1]Calcium channel blocker (benzothiazepine site), weak phosphodiesterase inhibitor.Inhibits KCl- and noradrenaline-induced contractions in rat aorta in a concentration-dependent manner (0.1 µM - 300 µM).Pseudoxandra sclerocarpa
Tetrandrine BisbenzylisoquinolineSmooth muscle relaxant, anti-inflammatory, anticancer, antihypertensive.Blocks calcium movement from both intracellular and extracellular stores.Blocks phase 1 and phase 2 of KCl-induced contraction in rat aorta.Stephania tetrandra
Dauricine BisbenzylisoquinolineAntiarrhythmic.Blocks cardiac transmembrane Na+, K+, and Ca2+ ion currents.-Menispermum dauricum
Neferine BisbenzylisoquinolineAntihypertensive, antiarrhythmic, antitumor.Calcium antagonist.-Nelumbo nucifera (Lotus)
Berbamine BisbenzylisoquinolineAnti-inflammatory, antimicrobial, antineoplastic, antioxidant.--Berberis species

Experimental Protocols

The evaluation of the smooth muscle relaxant properties of Antioquine and its analogs is typically performed using an isolated organ bath setup. This ex vivo technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.

Isolated Organ Bath for Smooth Muscle Tension Measurement

This protocol describes the standard method for assessing the effects of a compound on the contractility of isolated vascular smooth muscle, such as the rat thoracic aorta.

a. Materials and Reagents:

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.

  • Contractile Agonists: Potassium chloride (KCl) solution (e.g., 80 mM) and Noradrenaline (e.g., 1 µM).

  • Test Compound: Antioquine or its structural analog, dissolved in an appropriate solvent (e.g., DMSO).

  • Isolated Organ Bath System: Comprising a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

  • Experimental Animal: Male Wistar rats (250-300 g).

b. Tissue Preparation:

  • Humanely euthanize the rat according to institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold, oxygenated PSS.

  • Gently remove adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-4 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.

c. Experimental Procedure:

  • Mount the aortic rings in the organ baths filled with PSS, maintained at 37°C and continuously bubbled with carbogen. One end of the ring should be anchored to a fixed point, and the other connected to a force-displacement transducer.

  • Apply an optimal resting tension to the rings (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh PSS every 15-20 minutes.

  • After equilibration, induce a stable contraction by adding a contractile agonist such as high KCl (e.g., 80 mM) or noradrenaline (e.g., 1 µM) to the bath.

  • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., Antioquine from 0.1 µM to 300 µM) to the organ bath.

  • Record the resulting relaxation response until a maximal effect is observed.

d. Data Analysis:

  • Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the agonist.

  • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the test compound concentration.

  • From the concentration-response curves, calculate pharmacological parameters such as the IC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Antioquine-induced smooth muscle relaxation and a typical experimental workflow for its evaluation.

Signaling Pathway of Antioquine-Induced Smooth Muscle Relaxation Antioquine Antioquine Ca_Channel L-type Ca2+ Channel (Benzothiazepine Site) Antioquine->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Antioquine->PDE Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Smooth Muscle Relaxation cAMP_hydrolysis cAMP Hydrolysis PDE->cAMP_hydrolysis Catalyzes PKA Protein Kinase A (PKA) cAMP_hydrolysis->PKA PKA->Relaxation

Proposed signaling pathway for Antioquine's effects on smooth muscle cells.

Experimental Workflow for Assessing Smooth Muscle Relaxation Start Start Tissue_Prep Tissue Preparation (e.g., Rat Aorta Rings) Start->Tissue_Prep Mounting Mounting in Isolated Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Contraction_Induction Induce Contraction (e.g., KCl, Noradrenaline) Equilibration->Contraction_Induction Drug_Addition Cumulative Addition of Test Compound Contraction_Induction->Drug_Addition Data_Recording Record Relaxation Response Drug_Addition->Data_Recording Data_Analysis Data Analysis (Concentration-Response Curves, IC50) Data_Recording->Data_Analysis End End Data_Analysis->End

Workflow for the isolated organ bath assessment of smooth muscle relaxation.

Conclusion

Antioquine and its structural analogs represent a promising class of compounds with significant potential for therapeutic applications, particularly in conditions involving smooth muscle hypercontractility. Their primary mechanism as calcium channel blockers, coupled with potential modulatory effects on other signaling pathways, makes them intriguing candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and characterization of these and other novel bioactive molecules. Further research is warranted to fully elucidate the structure-activity relationships within the bisbenzylisoquinoline alkaloid family and to explore their full therapeutic potential.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Antioquine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Antioquine is a compound of significant interest in various research fields. Accurate and reproducible experimental results rely on the correct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioquine is a compound of significant interest in various research fields. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide a comprehensive guide to preparing, storing, and handling Antioquine stock solutions for in vitro and in vivo studies. The protocols outlined below are based on general best practices for handling chemical compounds in a laboratory setting.[1][2][3][4]

Compound Information

A summary of the essential information for Antioquine is provided below. It is critical to obtain the certificate of analysis (CoA) for the specific lot of Antioquine being used to ensure the highest accuracy in solution preparation.

PropertyValueSource
CAS Number 93767-27-2[5]
Appearance Solid powder
Purity >98% (refer to CoA)

Solubility Data

The solubility of Antioquine is a critical factor in selecting the appropriate solvent for stock solution preparation. Preliminary solubility testing is highly recommended. Based on available data for similar compounds, the following solvents are suggested for initial testing.

SolventAnticipated SolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol May be solubleOften used for in vivo studies, but may have lower solvating power than DMSO.
Water Likely insoluble or poorly solubleAqueous solubility should be determined, but is often low for complex organic molecules.
1 N NaOH or 1 N HCl May be soluble depending on pKaUseful for compounds with ionizable groups.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Antioquine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Antioquine in DMSO, a widely used solvent for cell-based assays.

Materials:

  • Antioquine powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of Antioquine:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

      • Note: The molecular weight of Antioquine should be obtained from the certificate of analysis.

  • Weigh the Antioquine powder:

    • Using an analytical balance, carefully weigh the calculated amount of Antioquine powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the desired volume of DMSO to the tube containing the Antioquine powder.

    • Vortex the tube vigorously until the Antioquine is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If the stock solution is intended for use in sterile cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM Antioquine stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration:

    • For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is necessary.

  • Perform serial dilutions (Recommended):

    • To avoid inaccuracies associated with pipetting very small volumes, serial dilutions are recommended.

    • Step 1: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10. Add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.

    • Step 2: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100. Add 10 µL of the 1 mM solution to 990 µL of cell culture medium.

  • Final DMSO Concentration:

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.

    • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treatment groups.

Visualization of Workflows

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh Antioquine Powder start->weigh 1. add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent 2. dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve 3. sterilize Sterile Filter (0.22 µm) dissolve->sterilize 4. aliquot Aliquot into Single-Use Tubes sterilize->aliquot 5. store Store at -20°C or -80°C aliquot->store 6. end_prep End store->end_prep

Caption: Workflow for the preparation of an Antioquine stock solution.

G cluster_dilution Working Solution Preparation Workflow start Start with 10 mM Stock Solution intermediate Prepare 1 mM Intermediate Solution (1:10 Dilution in Medium) start->intermediate 1. working Prepare Final Working Solution (e.g., 10 µM from 1 mM, 1:100 Dilution) intermediate->working 2. final_conc Ensure Final DMSO Concentration is Non-Toxic (e.g., ≤ 0.1%) working->final_conc 3. add_to_cells Add to Cell Culture final_conc->add_to_cells 4. end_dilution End add_to_cells->end_dilution

Caption: Workflow for preparing a working solution from a stock solution.

Stability and Storage Recommendations

The stability of Antioquine in solution is critical for obtaining reliable experimental data.

ConditionRecommendationRationale
Storage Temperature -20°C for long-term (months to years) or 4°C for short-term (days to weeks).Minimizes degradation of the compound.
Light Exposure Store in amber or foil-wrapped tubes.Protects from photodegradation, a common issue for organic molecules.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.Freeze-thaw cycles can lead to precipitation and degradation of the compound.
Aqueous Solutions Prepare fresh for each experiment.Many organic compounds are unstable in aqueous solutions, especially at neutral or alkaline pH.

Quality Control

To ensure the quality and accuracy of your Antioquine stock solutions, consider the following quality control measures:

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Purity Assessment: For long-term studies, it may be beneficial to periodically assess the purity of the stock solution using analytical techniques such as HPLC.

Disclaimer

These protocols are intended as a general guide. Researchers should adapt these procedures as necessary based on their specific experimental requirements and the properties of the particular lot of Antioquine being used. It is highly recommended to perform small-scale solubility and stability tests before preparing large batches of stock solutions.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Antioquine

For Researchers, Scientists, and Drug Development Professionals Introduction Antioquine is a novel synthetic compound with significant therapeutic potential. Accurate and reliable quantification of Antioquine in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioquine is a novel synthetic compound with significant therapeutic potential. Accurate and reliable quantification of Antioquine in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of Antioquine. This document provides a comprehensive overview of the analytical methodology, including detailed protocols and performance data.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify Antioquine from biological and pharmaceutical samples. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The method has been validated according to regulatory guidelines to ensure accuracy, precision, and reliability.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove potential interferences and ensure the longevity of the analytical column.

1.1. For Biological Matrices (Plasma, Serum, Whole Blood):

A protein precipitation method is employed for the extraction of Antioquine from biological fluids.[1][2]

  • Reagents:

    • Perchloric Acid (0.8 M)

    • Methanol (B129727) (HPLC Grade)

    • Internal Standard (IS) solution (e.g., a structurally similar compound at a concentration of 1 µg/mL in methanol)

  • Protocol:

    • Pipette 200 µL of the biological sample (plasma, serum, or whole blood) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Internal Standard solution and vortex for 10 seconds.

    • Add 400 µL of cold methanol and 50 µL of 0.8 M perchloric acid to precipitate proteins.[1]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

    • Inject 20 µL of the supernatant into the HPLC system.

1.2. For Pharmaceutical Formulations (Tablets):

  • Reagents:

    • Diluent (Mobile Phase: Phosphate Buffer:Methanol, 30:70 v/v)

  • Protocol:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Antioquine.

    • Transfer the powder to a suitable volumetric flask.

    • Add approximately 70% of the flask volume with the diluent.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject 20 µL of the filtrate into the HPLC system.

HPLC Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of Antioquine.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Ascentis Express C18, 250 x 4.6 mm, 5 µm[3]
Mobile Phase 1.4 g/L Dibasic sodium phosphate solution (pH adjusted to 3.0 with phosphoric acid) : Methanol (30:70 v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time Approximately 10 minutes

Method Validation Summary

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the method's suitability for its intended purpose.

Validation ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Specificity No interference from endogenous components or excipients

Data Presentation

Table 1: Linearity Data for Antioquine Analysis

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
1155.8
101560.3
507805.1
10015610.5

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
11.51.8101.2
500.81.199.5
1000.50.9100.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Sample (Biological or Pharmaceutical) biological Biological Matrix (Plasma, Serum, Blood) start->biological pharmaceutical Pharmaceutical Formulation (Tablet) start->pharmaceutical protein_precipitation Protein Precipitation (Methanol/Perchloric Acid) biological->protein_precipitation dissolution Dissolution & Sonication pharmaceutical->dissolution centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_vial Transfer to HPLC Vial supernatant_transfer->hplc_vial filtration Filtration dissolution->filtration filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (260 nm) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

Caption: Experimental workflow for Antioquine analysis by HPLC.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application objective Objective: Accurate Quantification of Antioquine sample_type Sample Types: Biological & Pharmaceutical objective->sample_type hplc_parameters HPLC Parameters Selection: Column, Mobile Phase, Detector objective->hplc_parameters sample_prep_dev Sample Preparation Development objective->sample_prep_dev linearity Linearity & Range hplc_parameters->linearity specificity Specificity sample_prep_dev->specificity precision Precision (Intra-day & Inter-day) linearity->precision accuracy Accuracy (Recovery) precision->accuracy sensitivity Sensitivity (LOD & LOQ) accuracy->sensitivity sensitivity->specificity routine_analysis Routine Analysis: Pharmacokinetics, QC specificity->routine_analysis

Caption: Logical relationship of HPLC method development and validation.

References

Method

Application Notes and Protocols for the Mass Spectrometric Identification of Antioquine

Abstract This document provides a comprehensive guide to the identification and quantification of the novel therapeutic compound "Antioquine" in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the identification and quantification of the novel therapeutic compound "Antioquine" in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Antioquine is a synthetic alkaloid with a molecular formula of C20H24N2O3 and a monoisotopic mass of 356.1787 Da. The protocols outlined herein detail sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust and sensitive method for preclinical and clinical research.

Introduction

Antioquine is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway X" (KSX), a critical pathway implicated in uncontrolled cell proliferation. Accurate and sensitive bioanalytical methods are essential for characterizing its pharmacokinetics and pharmacodynamics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, providing high selectivity and sensitivity for quantifying small molecules in complex biological matrices.[1][2] This application note describes a validated LC-MS/MS method for the determination of Antioquine in human plasma.

Hypothetical Signaling Pathway Inhibited by Antioquine

Antioquine is designed to inhibit the phosphorylation cascade within the KSX pathway. By blocking the activity of MAP Kinase Kinase X (MAP2KX), it prevents the downstream activation of MAP Kinase X (MAPKX), which in turn cannot activate the transcription factor responsible for cell proliferation.

KSX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MAP3KX MAP Kinase Kinase Kinase X Receptor->MAP3KX Activates MAP2KX MAP Kinase Kinase X MAP3KX->MAP2KX Phosphorylates MAPKX MAP Kinase X MAP2KX->MAPKX Phosphorylates TF Transcription Factor MAPKX->TF Activates Proliferation Cell Proliferation TF->Proliferation Antioquine Antioquine Antioquine->MAP2KX Inhibits

Caption: Hypothetical KSX signaling pathway inhibited by Antioquine.

Experimental Protocols

Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to isolate the analyte from the sample matrix to eliminate interferences.[3] For Antioquine analysis in plasma, a simple and effective protein precipitation method is employed.[3][4]

Materials:

  • Human plasma (K2EDTA)

  • Antioquine standard

  • Internal Standard (IS): Antioquine-d5

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (Antioquine-d5, 1 µg/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve Antioquine from endogenous plasma components.

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
3.0 95
4.0 95
4.1 10

| 5.0 | 10 |

Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for accurate quantification. The analysis is performed in positive ion mode using electrospray ionization (ESI).

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 130°C
Desolvation Temp. 400°C
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Antioquine 357.18 188.10 25
Antioquine (QC) 357.18 146.08 30

| Antioquine-d5 (IS)| 362.21 | 193.10 | 25 |

Data Presentation and Results

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the range of 1-1000 ng/mL in human plasma.

Table 3: Method Validation - Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LQC 3.0 2.91 97.0 4.5
MQC 100 103.5 103.5 3.1

| HQC | 800 | 789.6 | 98.7 | 2.8 |

Workflow Visualization

The overall experimental workflow from sample receipt to data analysis is depicted below.

G A Receive Plasma Sample B Spike Internal Standard (IS) A->B C Protein Precipitation (ACN + Formic Acid) B->C D Vortex & Centrifuge C->D E Transfer Supernatant to HPLC Vial D->E F LC-MS/MS Injection E->F G Data Acquisition (MRM) F->G H Quantification & Data Analysis G->H

Caption: Experimental workflow for Antioquine analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantitative analysis of Antioquine in human plasma. This application note serves as a foundational guide for researchers in drug development, enabling reliable bioanalysis to support pharmacokinetic and clinical studies.

References

Application

Application Notes: Antioquine in Drug Discovery Research

Product: Antioquine (Catalog # ANT-001) Introduction: Antioquine is a potent and highly selective, ATP-competitive inhibitor of Apoptosis-Signal Regulating Kinase 1 (ASRK1). ASRK1 is a serine/threonine kinase that has be...

Author: BenchChem Technical Support Team. Date: December 2025

Product: Antioquine (Catalog # ANT-001)

Introduction: Antioquine is a potent and highly selective, ATP-competitive inhibitor of Apoptosis-Signal Regulating Kinase 1 (ASRK1). ASRK1 is a serine/threonine kinase that has been identified as a critical node in cell survival pathways. In various malignancies, overexpression or constitutive activation of ASRK1 leads to the phosphorylation and subsequent inactivation of the pro-apoptotic factor PAFX, thereby promoting tumor cell survival and resistance to conventional therapies. Antioquine, by targeting the ATP-binding pocket of ASRK1, effectively blocks this anti-apoptotic signaling, restoring the natural cell death processes in cancer cells. These application notes provide detailed protocols for utilizing Antioquine in biochemical and cell-based assays to probe the ASRK1 signaling pathway and evaluate its potential as a therapeutic agent.

Applications:

  • Biochemical Assays: Characterization of ASRK1 kinase activity and inhibitor screening.

  • Cell-Based Assays: Evaluation of Antioquine's effect on cancer cell viability, proliferation, and apoptosis.

  • Target Validation: Probing the downstream effects of ASRK1 inhibition on the PAFX signaling cascade.

  • In Vivo Studies: Assessment of anti-tumor efficacy in preclinical xenograft models.

Quantitative Data Summary

The following tables summarize the key performance metrics of Antioquine in various assays.

Table 1: Biochemical Potency and Selectivity of Antioquine

Kinase Target IC₅₀ (nM) Description
ASRK1 8.2 ± 1.5 Primary target kinase
ASRK2 850 ± 45 Related family member
Kinase B > 10,000 Structurally similar kinase
Kinase C > 10,000 Common off-target kinase

| Kinase D | 2,100 ± 150 | Minor off-target kinase |

Table 2: In Vitro Cellular Activity of Antioquine

Cell Line Cancer Type ASRK1 Expression GI₅₀ (nM) Description
HT-29 Colon Carcinoma High 55 ± 8.1 High sensitivity
A549 Lung Carcinoma High 72 ± 10.3 High sensitivity
MCF-7 Breast Cancer Moderate 480 ± 35 Moderate sensitivity

| HUVEC | Normal Endothelial | Low | > 25,000 | Low toxicity to normal cells |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Antioquine and a typical experimental workflow for its evaluation.

ASRK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds ASRK1 ASRK1 Receptor->ASRK1 Activates PAFX PAFX ASRK1->PAFX Phosphorylates pPAFX p-PAFX (Inactive) PAFX->pPAFX Apoptosis Apoptosis PAFX->Apoptosis Promotes Survival Cell Survival pPAFX->Survival Promotes Antioquine Antioquine Antioquine->ASRK1 Inhibits Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Outcome biochem Biochemical Assay (IC50 Determination) cell_viability Cell Viability Assay (GI50 Determination) biochem->cell_viability western Western Blot (Target Engagement) cell_viability->western xenograft Xenograft Model (Efficacy Study) western->xenograft pk_pd PK/PD Studies (Pharmacokinetics) xenograft->pk_pd go_nogo Go/No-Go Decision (Clinical Candidate) pk_pd->go_nogo

Method

Application Notes and Protocols for In Vivo Studies with Antioquine

For Researchers, Scientists, and Drug Development Professionals Introduction Antioquine is a novel synthetic 4-aminoquinoline (B48711) derivative currently under investigation for its potential therapeutic applications i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioquine is a novel synthetic 4-aminoquinoline (B48711) derivative currently under investigation for its potential therapeutic applications in autoimmune disorders and certain cancers. Like other compounds in its class, such as chloroquine (B1663885) and hydroxychloroquine (B89500), Antioquine is believed to exert its effects through the modulation of intracellular pH, leading to the inhibition of autophagy and alteration of inflammatory signaling pathways.[1][2] These application notes provide a comprehensive guide for the design and execution of preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of Antioquine.

Mechanism of Action

Antioquine is a weak base that accumulates in acidic intracellular compartments, such as lysosomes and endosomes. By increasing the pH of these organelles, it inhibits the activity of acidic hydrolases and disrupts processes that are dependent on a low pH environment.[1] The primary proposed mechanisms of action include:

  • Inhibition of Autophagy: Autophagy is a cellular process for the degradation and recycling of cellular components, which relies on the fusion of autophagosomes with lysosomes. By raising lysosomal pH, Antioquine blocks this fusion and subsequent degradation, leading to an accumulation of autophagosomes.[2] This can be a therapeutic target in cancers that rely on autophagy for survival.

  • Modulation of Immune Activation: Antioquine is thought to interfere with antigen processing and presentation by antigen-presenting cells (APCs).[1] By increasing the pH of endosomes, it can inhibit the loading of antigenic peptides onto MHC class II molecules, thereby reducing the activation of CD4+ T cells and downregulating the immune response.

  • Anti-inflammatory Effects: The drug may also interfere with inflammatory signaling pathways, potentially by inhibiting the production of pro-inflammatory cytokines.

Signaling Pathway

The proposed primary signaling pathway affected by Antioquine involves the inhibition of autophagy. This process is critical for cellular homeostasis and can be co-opted by cancer cells to survive stress.

cluster_cell Cellular Environment Antioquine Antioquine Lysosome Lysosome (Acidic pH) Antioquine->Lysosome Accumulates & Increases pH Autolysosome Autolysosome (Fusion Blocked) Lysosome->Autolysosome Lysosome->Autolysosome Antioquine Inhibits Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Degradation Degradation of Cellular Components Autolysosome->Degradation Leads to CellSurvival Cancer Cell Survival Degradation->CellSurvival Promotes

Caption: Proposed mechanism of Antioquine in inhibiting autophagy.

Experimental Design and Protocols

Effective in vivo evaluation of Antioquine requires a systematic approach, beginning with pharmacokinetic and tolerability studies, followed by efficacy testing in relevant disease models.

Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Antioquine and to establish a maximum tolerated dose (MTD).

Experimental Workflow:

cluster_workflow PK & Tolerability Workflow AnimalAcclimation Animal Acclimation (e.g., Balb/c mice) DoseAdministration Dose Administration (e.g., Oral Gavage, IP) AnimalAcclimation->DoseAdministration DoseFormulation Antioquine Formulation DoseFormulation->DoseAdministration SampleCollection Serial Blood & Tissue Collection DoseAdministration->SampleCollection Tolerability Tolerability Assessment (Body Weight, Clinical Signs) DoseAdministration->Tolerability Analysis LC-MS/MS Analysis of Antioquine Levels SampleCollection->Analysis DataModeling PK Modeling (e.g., Cmax, Tmax, AUC, t1/2) Analysis->DataModeling MTD MTD Determination Tolerability->MTD

Caption: Workflow for pharmacokinetic and tolerability studies.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use healthy, 8-10 week old male and female Balb/c mice.

  • Acclimation: Acclimate animals for a minimum of 7 days prior to the study.

  • Grouping: Randomly assign animals to groups (n=3-5 per time point per dose). Include a vehicle control group.

  • Dose Formulation: Prepare Antioquine in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Dose Administration: Administer a single dose of Antioquine via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect terminal tissue samples (e.g., liver, spleen, tumor) at the final time point.

  • Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.

  • Bioanalysis: Quantify Antioquine concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation:

ParameterDose 1 (X mg/kg)Dose 2 (Y mg/kg)Dose 3 (Z mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (ng*hr/mL)
t1/2 (hr)
Body Weight Change (%)
Adverse Clinical Signs
In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of Antioquine in a relevant animal model of disease (e.g., a tumor xenograft model for cancer or a collagen-induced arthritis model for autoimmune disease).

Protocol: Tumor Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Line: Select a cancer cell line known to be dependent on autophagy for survival.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Antioquine (Dose 1)

    • Group 3: Antioquine (Dose 2)

    • Group 4: Positive Control (Standard-of-care drug)

  • Treatment: Administer Antioquine and control treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for downstream analysis (e.g., histology, western blot for autophagy markers like LC3-II).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control N/A
Antioquine (Dose 1)
Antioquine (Dose 2)
Positive Control
Pharmacodynamic (PD) Marker Analysis

Objective: To confirm the mechanism of action of Antioquine in vivo by measuring target engagement and downstream effects.

Protocol: Western Blot for LC3-II Accumulation

  • Sample Collection: Collect tumor or tissue samples from treated and control animals at the end of the efficacy study.

  • Protein Extraction: Homogenize tissues and extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against LC3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for LC3-II and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

Treatment GroupNormalized LC3-II Expression (Fold Change vs. Vehicle)
Vehicle Control 1.0
Antioquine (Dose 1)
Antioquine (Dose 2)

Conclusion

These application notes and protocols provide a framework for the systematic in vivo evaluation of Antioquine. Adherence to these guidelines will enable researchers to generate robust and reproducible data to support the preclinical development of this promising therapeutic candidate. Careful consideration of animal welfare, experimental design, and data analysis is paramount to the successful translation of these findings to the clinic.

References

Application

Application Notes and Protocols for In Vivo Administration of a Novel Anti-inflammatory Agent

Disclaimer: The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. The specific compound "Antioquine" was not found in the scientific lite...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. The specific compound "Antioquine" was not found in the scientific literature. Therefore, these guidelines are based on a hypothetical anti-inflammatory agent, referred to herein as "Anti-inflammatory Agent 63," and draw upon established principles for preclinical in vivo studies. Researchers must conduct thorough literature reviews and pilot studies to determine the appropriate dosage and protocols for their specific compound of interest.

Introduction to Anti-inflammatory Agent 63

Anti-inflammatory Agent 63 is a novel synthetic compound with potent anti-inflammatory properties demonstrated in in vitro assays. Its mechanism of action is believed to involve the inhibition of key pro-inflammatory signaling pathways. These application notes provide a starting point for researchers to evaluate the efficacy, pharmacokinetics, and safety of this and similar compounds in rodent models of inflammatory disease.

Proposed Mechanism of Action

Anti-inflammatory Agent 63 is hypothesized to exert its anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. In vitro studies suggest that it may inhibit the JAK/STAT and p38 MAPK pathways, which are crucial for the production of inflammatory cytokines.[1] By blocking the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), Agent 63 can effectively reduce the inflammatory cascade.[1]

Proposed_Mechanism_of_Action cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation p38_MAPK p38 MAPK Gene_Expression Inflammatory Gene Expression p38_MAPK->Gene_Expression Agent_63 Anti-inflammatory Agent 63 Agent_63->JAK Agent_63->p38_MAPK STAT_dimer->Gene_Expression In_Vivo_Dosage_Optimization_Workflow Start Start: Compound Synthesized Toxicity Protocol 1: Acute Toxicity Study (Determine MTD) Start->Toxicity Dose_Selection Select Doses for Efficacy Study (Below MTD) Toxicity->Dose_Selection Efficacy Protocol 2: In Vivo Efficacy Study (e.g., Paw Edema Model) Dose_Selection->Efficacy PK_Study Protocol 3: Pharmacokinetic Study (Determine Exposure) Dose_Selection->PK_Study PK_PD_Analysis PK/PD Modeling & Analysis Efficacy->PK_PD_Analysis PK_Study->PK_PD_Analysis Dose_Refinement Refine Dosing Regimen PK_PD_Analysis->Dose_Refinement End Proceed to Chronic Models/Further Studies Dose_Refinement->End

References

Method

Application Notes: Cell-based Assays to Measure Quinoline Compound Activity

Introduction Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including potent antimalarial and anticancer properties.[1...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including potent antimalarial and anticancer properties.[1][2] These compounds influence a variety of cellular processes, such as cell proliferation, apoptosis, and metabolic activity, primarily by interacting with specific signaling pathways.[2] The evaluation of novel quinoline compounds, referred to herein as "Antioquine" for the purpose of these notes, through cell-based assays is a foundational step in the drug discovery and development process.[1]

These application notes provide detailed protocols for a selection of robust cell-based assays designed to quantify the biological activity of quinoline derivatives against both parasitic and cancer cell lines. The methodologies described are broadly applicable for screening and characterizing the efficacy of new chemical entities within this class.

Anticipated Activities of Quinoline Compounds

Quinoline derivatives have demonstrated significant efficacy against various biological targets. In the context of malaria, their mechanism often mirrors that of chloroquine, involving the inhibition of hemozoin formation within the parasite's food vacuole.[3] In oncology, these compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.

Data Presentation: Efficacy of Quinoline Derivatives

The inhibitory activity of quinoline compounds is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize representative IC50 values for various quinoline derivatives against Plasmodium falciparum and different cancer cell lines.

Table 1: Antiplasmodial Activity of Representative Quinoline Compounds

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
FerroquineChloroquine-sensitive~0.02
FerroquineChloroquine-resistant~0.05
ChloroquineChloroquine-sensitive~0.01
ChloroquineChloroquine-resistant>0.1

Table 2: Anticancer Activity of Representative Quinoline Compounds

Compound/DerivativeCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
8-hydroxyquinoline derivative (DQ6)SK-OV-3CROvarian Cancer482.25 ± 0.13
Oxidovanadium(IV) complexA-375Melanoma48< 6.3
8-hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular CarcinomaNot Specified6.25 ± 0.034
AmodiaquineMDA-MB-453Breast Cancer726.48 ± 1.12
Amodiaquine4T1Breast Cancer7210.50 ± 1.17
AmodiaquineMDA-MB-231Breast Cancer7219.23 ± 1.16
Combretastatin A-4 quinoline derivative (12c)MCF-7Breast Cancer720.010
Combretastatin A-4 quinoline derivative (12c)HL-60Leukemia720.012
Combretastatin A-4 quinoline derivative (12c)HCT-116Colon Cancer720.042
Combretastatin A-4 quinoline derivative (12c)HeLaCervical Cancer720.025

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by quinoline compounds in cancer cells and the general workflows for the described experimental protocols.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Antioquine Antioquine (Quinoline Compound) Antioquine->RTK Antioquine->PI3K Antioquine->Akt start Seed cells in 96-well plate treat Treat with Antioquine (serial dilutions) start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance/ luminescence add_reagent->measure analyze Calculate IC50 measure->analyze start Culture & synchronize P. falciparum treat Add Antioquine to infected RBCs start->treat incubate Incubate for 48-72 hours treat->incubate lyse Lyse cells & add SYBR Green I incubate->lyse measure Measure fluorescence lyse->measure analyze Determine parasite growth inhibition measure->analyze

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Antioquine Precipitation

Welcome to the technical support center for Antioquine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of Antioquine in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antioquine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of Antioquine in various buffer systems during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Antioquine and why is it prone to precipitation?

Antioquine is a novel synthetic small molecule under investigation for its therapeutic potential. Like many organic small molecules, Antioquine has limited aqueous solubility. Precipitation can occur when the concentration of Antioquine exceeds its solubility limit in a given aqueous buffer. This is often observed when a concentrated stock solution of Antioquine (typically in an organic solvent like DMSO) is diluted into an aqueous experimental buffer.[1]

Q2: What are the primary factors that influence Antioquine precipitation?

Several factors can contribute to Antioquine precipitation:

  • Buffer pH: The solubility of ionizable compounds like Antioquine can be highly dependent on the pH of the buffer.

  • Buffer Composition: The type and concentration of salts in the buffer can affect Antioquine's solubility through common ion effects or salting-out.

  • Solvent Concentration: Rapidly decreasing the concentration of the organic solvent in which Antioquine is dissolved can cause it to crash out of solution.

  • Temperature: Temperature can influence the solubility of Antioquine.

  • Antioquine Concentration: Higher final concentrations of Antioquine are more likely to precipitate.

Q3: Can I use polymers or surfactants to prevent precipitation?

Yes, the addition of certain polymers (like HPMC or PVP) or non-ionic surfactants can act as precipitation inhibitors, helping to maintain a supersaturated state and prevent crystal growth.[2][3][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving Antioquine precipitation issues.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Cause: This is a common issue known as "crashing out," where the rapid change in solvent polarity upon dilution causes the compound to precipitate.[1]

Solution Workflow:

start Precipitation upon dilution step1 Perform Serial Dilutions in DMSO First start->step1 step2 Add Diluted DMSO Stock to Buffer Slowly with Vortexing step1->step2 step3 Observe for Precipitation step2->step3 solution1 Precipitation Resolved step3->solution1 No troubleshoot1 Precipitation Persists step3->troubleshoot1 Yes step4 Lower Final Antioquine Concentration troubleshoot1->step4 step5 Increase Final DMSO Concentration (if tolerated by assay) troubleshoot1->step5 solution2 Precipitation Resolved step4->solution2 step5->solution2

Caption: Workflow for addressing immediate precipitation.
Issue 2: Solution is initially clear but becomes cloudy over time.

Cause: This suggests that while the initial dilution was successful, the solution is thermodynamically unstable, leading to nucleation and crystal growth over time. This can be influenced by temperature changes or interactions with buffer components.

Troubleshooting Steps:

  • Temperature Control: Ensure your buffer and Antioquine solutions are at the same temperature before mixing and maintain a constant temperature during the experiment.

  • pH Optimization: The solubility of Antioquine is pH-dependent. Determine the optimal pH range for solubility.

  • Buffer Screening: Test different buffer systems to identify one that enhances Antioquine's stability.

Experimental Protocols

Protocol 1: Antioquine Solubility Assessment by pH Titration

Objective: To determine the pH range where Antioquine exhibits maximum solubility.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0 to 9.0 in 0.5 unit increments).

  • Add a known excess amount of Antioquine powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved Antioquine.

  • Carefully collect the supernatant and measure the concentration of dissolved Antioquine using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH.

Example Data:

Buffer pHAntioquine Solubility (µg/mL)
4.05.2
5.015.8
6.045.3
7.022.1
7.418.5
8.08.9
9.02.1

This is example data and should be experimentally determined.

Protocol 2: Screening of Co-solvents and Excipients

Objective: To evaluate the effect of different co-solvents and excipients on Antioquine solubility.

Methodology:

  • Prepare stock solutions of various GRAS (Generally Regarded As Safe) excipients (e.g., 10% w/v PEG 400, 5% w/v Solutol HS 15, 2% w/v Tween 80) in your primary experimental buffer.

  • Prepare a concentrated stock of Antioquine in DMSO (e.g., 50 mM).

  • Add the Antioquine stock to each excipient-containing buffer to achieve a final concentration that previously showed precipitation.

  • Include a control with no excipient.

  • Incubate the solutions at the experimental temperature and visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • Quantify the amount of Antioquine remaining in solution using an appropriate analytical method.

Example Data:

Solution Composition (in PBS pH 7.4)Visual Observation (at 4 hours)Soluble Antioquine (%)
10 µM Antioquine, 0.1% DMSO (Control)Precipitate65%
10 µM Antioquine, 0.1% DMSO, 1% PEG 400Clear98%
10 µM Antioquine, 0.1% DMSO, 0.5% Solutol HS 15Clear99%
10 µM Antioquine, 0.1% DMSO, 0.1% Tween 80Slight Haze85%

This is example data and should be experimentally determined.

Hypothetical Signaling Pathway for Antioquine

Antioquine is hypothesized to be an inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is often implicated in cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Antioquine Antioquine Antioquine->RTK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical mechanism of action for Antioquine.

References

Troubleshooting

Optimizing Antioquine concentration for cell viability assays

Welcome to the technical support center for Antioquine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Antioquine concentration for cell viabi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antioquine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Antioquine concentration for cell viability assays. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Antioquine and what is its mechanism of action?

A1: Antioquine is a novel antioxidant compound with potent anti-proliferative effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell growth and survival. By downregulating this pathway, Antioquine induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Q2: What is the recommended starting concentration range for Antioquine in cell viability assays?

A2: For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 0.1 µM. The optimal concentration will vary depending on the cell line being used.

Q3: What type of cell viability assay is most compatible with Antioquine?

A3: Assays such as those based on resazurin (B115843) reduction or ATP measurement (e.g., CellTiter-Glo®) are recommended.[1][2] While MTT assays are widely used, their results can be affected by antioxidant properties of compounds like Antioquine.[2] It is advisable to validate results with an alternative method or by direct cell counting.[2]

Q4: How should Antioquine be stored?

A4: Antioquine is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, prepare a stock solution in DMSO and store in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide

Q1: I am observing high variability between my replicate wells. What could be the cause?

A1: High variability can stem from several factors.[3] Ensure proper mixing of reagents and uniform cell seeding density. Pipetting errors, particularly with small volumes, can also contribute. Evaporation from the outer wells of the plate can concentrate reagents; consider not using the outermost wells for data collection or ensure proper humidification in the incubator.

Q2: My negative control (vehicle-treated) cells are showing low viability. What should I do?

A2: Low viability in negative controls can indicate a problem with the vehicle (e.g., DMSO) concentration, the cells themselves, or the assay reagents. Ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your specific cell line (typically ≤ 0.5%). Also, confirm that the cells were healthy and in the exponential growth phase at the time of seeding.

Q3: The dose-response curve for Antioquine is not sigmoidal. How can I fix this?

A3: An irregular dose-response curve may result from an inappropriate concentration range. If the curve is flat at the top, the highest concentration is not sufficient to induce a maximal response. If it is flat at the bottom, the lowest concentration is already causing a maximal effect. Adjust the concentration range accordingly in your next experiment. Also, ensure that the compound has been properly solubilized and diluted.

Quantitative Data Summary

The following table summarizes the observed IC50 values of Antioquine in different cancer cell lines after a 48-hour incubation period.

Cell LineAssay TypeAntioquine IC50 (µM)
MCF-7 (Breast Cancer)Resazurin Reduction12.5
A549 (Lung Cancer)CellTiter-Glo®25.8
U87 MG (Glioblastoma)Resazurin Reduction8.2

Experimental Protocols

Protocol: Optimizing Antioquine Concentration using a Resazurin-Based Viability Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Antioquine Treatment:

    • Prepare a 2X stock of your highest Antioquine concentration in complete growth medium.

    • Perform serial dilutions to prepare a range of 2X concentrations.

    • Remove the old medium from the cells and add 100 µL of the Antioquine dilutions to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Assay:

    • Prepare a resazurin solution in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the Antioquine concentration to determine the IC50 value.

Visualizations

Antioquine_Signaling_Pathway Antioquine Antioquine PI3K PI3K Antioquine->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell_Survival AKT->Cell_Survival promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Antioquine_Dilution Antioquine Serial Dilution Antioquine_Dilution->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay Data_Acquisition Read Plate Viability_Assay->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization IC50_Calculation IC50 Calculation Normalization->IC50_Calculation Troubleshooting_Guide Start Problem Observed High_Variability High Variability in Replicates? Start->High_Variability Low_Control_Viability Low Viability in Controls? Start->Low_Control_Viability Bad_Curve Non-Sigmoidal Dose-Response? Start->Bad_Curve Sol_Variability Check Seeding Density Verify Pipetting Technique Avoid Edge Effects High_Variability->Sol_Variability Yes Sol_Control Check DMSO Concentration Assess Cell Health Verify Reagent Integrity Low_Control_Viability->Sol_Control Yes Sol_Curve Adjust Concentration Range Ensure Proper Solubilization Bad_Curve->Sol_Curve Yes

References

Optimization

Technical Support Center: Antioquine Stability and Storage

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Antioquine. Frequently Asked Questions (FAQs) Q1: What are the recommended long-t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Antioquine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Antioquine?

For optimal long-term stability, Antioquine powder should be stored at -20°C in a desiccated, light-proof container. Under these conditions, the compound is stable for up to 12 months. For short-term storage (up to 2 weeks), refrigeration at 4°C is acceptable.

Q2: I observe a color change in my Antioquine stock solution. What does this indicate?

A color change, typically to a yellowish or brownish hue, in Antioquine solutions is often an indicator of degradation. This is frequently caused by oxidation or exposure to light. It is recommended to discard any discolored solution and prepare a fresh stock. To minimize this, always use fresh, high-purity solvents and store solutions in amber vials or tubes wrapped in foil.

Q3: Can I store Antioquine solutions at room temperature?

Storing Antioquine solutions at room temperature is not recommended for periods longer than 8 hours. Degradation rates increase significantly at ambient temperatures, which can impact experimental reproducibility and accuracy. If experiments require Antioquine to be at room temperature for an extended period, it is advisable to prepare fresh solutions from a frozen stock.

Q4: My experimental results with Antioquine are inconsistent. Could this be a stability issue?

Inconsistent experimental results are a common consequence of Antioquine degradation. If you are experiencing variability, it is crucial to assess the stability of your compound under your specific experimental conditions. Key factors to consider include the pH of your buffer, the presence of oxidizing or reducing agents, and exposure to light.

Troubleshooting Guides

Issue 1: Precipitation of Antioquine in Aqueous Buffers

Problem: Antioquine precipitates out of solution when diluted in aqueous buffers, particularly at neutral or alkaline pH.

Possible Causes:

  • Poor Solubility: Antioquine has low aqueous solubility, which is further reduced at higher pH levels.

  • Buffer Composition: Certain buffer components may interact with Antioquine, leading to precipitation.

Solutions:

  • pH Adjustment: Maintain a slightly acidic pH (5.5-6.5) in your final buffer solution to improve solubility.

  • Use of Co-solvents: For stock solutions, use a small amount of an organic co-solvent such as DMSO or ethanol (B145695) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication: Briefly sonicate the solution to aid in dissolution.

Issue 2: Rapid Loss of Activity in Cell Culture Media

Problem: The biological activity of Antioquine diminishes rapidly when added to cell culture media.

Possible Causes:

  • Reaction with Media Components: Antioquine may react with components in the cell culture media, such as serum proteins or reducing agents like L-cysteine.

  • Metabolic Degradation: The compound may be metabolized by cells, leading to a loss of activity.

Solutions:

  • Serum-Free Conditions: If possible, conduct initial experiments in serum-free media to determine if serum components are affecting stability.

  • Time-Course Experiments: Perform a time-course experiment to determine the rate of activity loss and adjust experimental timelines accordingly.

  • Fresh Preparation: Prepare fresh dilutions of Antioquine in media immediately before each experiment.

Quantitative Data Summary

The following tables summarize the stability of Antioquine under various conditions.

Table 1: Stability of Antioquine Powder at Different Temperatures

Storage Temperature (°C)Purity after 6 Months (%)Purity after 12 Months (%)
-2099.599.1
497.294.5
25 (Room Temperature)85.172.3

Table 2: Stability of Antioquine in Solution (10 mM in DMSO) at Different Temperatures

Storage Temperature (°C)Purity after 1 Week (%)Purity after 4 Weeks (%)
-2099.899.2
498.996.4
25 (Room Temperature)91.380.7

Table 3: Impact of pH on Antioquine Stability in Aqueous Solution (100 µM) after 24 hours at 25°C

pHRemaining Antioquine (%)
3.098.5
5.097.1
7.488.2
9.075.6

Experimental Protocols

Protocol 1: Preparation of Antioquine Stock Solution
  • Equilibrate the Antioquine powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the required amount of Antioquine in a sterile microcentrifuge tube.

  • Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 30 seconds, followed by brief sonication (1-2 minutes) to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in light-proof tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of Antioquine Stability in a New Buffer
  • Prepare a fresh 10 mM stock solution of Antioquine in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the test buffer.

  • Immediately after preparation (T=0), take a sample and analyze it by HPLC to determine the initial peak area of Antioquine.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • Take samples at various time points (e.g., 1, 4, 8, and 24 hours).

  • Analyze the samples by HPLC and compare the peak area of Antioquine at each time point to the T=0 sample to determine the percentage of remaining compound.

Visualizations

Antioquine_Degradation_Pathway Antioquine Antioquine Oxidized_Antioquine Oxidized Product (Inactive) Antioquine->Oxidized_Antioquine Oxidation (Light, O2) Hydrolyzed_Antioquine Hydrolysis Product (Inactive) Antioquine->Hydrolyzed_Antioquine Hydrolysis (High pH)

Caption: Major degradation pathways for Antioquine.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solution Solution Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, Dark, Dry) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Test_Stability Perform Stability Test in Experimental Buffer Prepare_Fresh->Test_Stability Adjust_Protocol Adjust Experimental Protocol (e.g., pH, fresh dilutions) Test_Stability->Adjust_Protocol

Caption: Workflow for troubleshooting inconsistent results.

Troubleshooting

Technical Support Center: Imaging Antioquine and Overcoming Autofluorescence

Welcome to the technical support center for imaging Antioquine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imaging Antioquine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for effectively imaging Antioquine while mitigating the common challenge of autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging Antioquine?

A: Autofluorescence is the natural emission of light by biological structures (like mitochondria, lysosomes, collagen, and elastin) or other molecules present in the sample when excited by light.[1] This becomes problematic when the autofluorescence signal spectrally overlaps with the fluorescence signal of your target molecule, in this case, Antioquine. This overlap can obscure the true signal from Antioquine, leading to a poor signal-to-noise ratio, false positives, and difficulty in accurately quantifying the drug's localization and intensity.[2]

Q2: I cannot find the specific excitation and emission spectra for Antioquine. How can I proceed with my imaging experiments?

A: Since the fluorescent properties of Antioquine, a bisbenzyltetrahydroisoquinoline alkaloid, are not widely documented, the first step is to experimentally determine its spectral characteristics.[3] This involves using a spectrofluorometer to measure the excitation and emission spectra. A detailed protocol for this is provided in the "Experimental Protocols" section below. Knowing the spectral profile of Antioquine is crucial for designing your imaging experiment to minimize autofluorescence.

Q3: What are the primary sources of autofluorescence in my samples?

A: Autofluorescence can originate from several sources within your biological sample. Common endogenous fluorophores include NADH, FAD, collagen, elastin, and lipofuscin.[4] Additionally, some components of cell culture media, such as phenol (B47542) red and serum, can contribute to background fluorescence. The fixation method used can also impact autofluorescence, with aldehyde fixatives like formalin known to increase it.

Q4: How can I reduce autofluorescence before I even start imaging?

A: Several strategies can be employed during sample preparation to minimize autofluorescence. These include:

  • Perfuse tissues with PBS: Before fixation, perfusing tissues with phosphate-buffered saline (PBS) helps to remove red blood cells, which are a source of autofluorescence due to their heme groups.

  • Optimize fixation: Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which tend to cause less autofluorescence than aldehyde-based fixatives. If using an aldehyde fixative, keep the fixation time to a minimum.

  • Use specialized media: For live-cell imaging, use phenol red-free media and consider specialized low-autofluorescence media formulations.

  • Chemical quenching: Treatment with chemical agents like sodium borohydride (B1222165) or commercially available quenching reagents can help reduce autofluorescence.

Q5: What are the main approaches to separate Antioquine's signal from autofluorescence during imaging?

A: There are three primary strategies to distinguish your signal of interest from autofluorescence:

  • Spectral Unmixing: This computational technique separates signals based on their unique spectral signatures. It requires acquiring a reference spectrum for both Antioquine and the sample's autofluorescence.

  • Photobleaching: This involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging your specific signal.

  • Time-Resolved Fluorescence Microscopy (TRFM): This advanced technique separates signals based on their fluorescence lifetime. Autofluorescence often has a shorter lifetime than specific fluorophores, allowing for temporal separation of the signals.

Troubleshooting Guides

Guide 1: Characterizing the Fluorescent Properties of Antioquine

If you are working with Antioquine or another compound with unknown fluorescent properties, this guide will help you determine its excitation and emission spectra.

Problem: You need to determine the optimal excitation and emission wavelengths for imaging Antioquine.

Solution Workflow:

cluster_prep Sample Preparation cluster_abs Absorbance Spectrum cluster_ex Excitation Spectrum cluster_em Emission Spectrum prep Prepare a dilute solution of Antioquine in a suitable solvent (e.g., DMSO, Ethanol). abs Measure the absorbance spectrum using a UV-Vis spectrophotometer. prep->abs find_peak_abs Identify the wavelength(s) of maximum absorbance (λabs). abs->find_peak_abs set_em Set the emission monochromator of the spectrofluorometer to an estimated emission wavelength (e.g., λabs + 20 nm). find_peak_abs->set_em Provides starting point scan_ex Scan the excitation monochromator across a range of wavelengths. set_em->scan_ex find_peak_ex Identify the wavelength of maximum excitation (λex). scan_ex->find_peak_ex set_ex Set the excitation monochromator to λex. find_peak_ex->set_ex scan_em Scan the emission monochromator to detect the emitted fluorescence. set_ex->scan_em find_peak_em Identify the wavelength of maximum emission (λem). scan_em->find_peak_em end Proceed to Imaging find_peak_em->end Optimal Imaging Parameters (λex / λem)

Caption: Workflow for determining the fluorescence properties of Antioquine.

Guide 2: Overcoming High Background Autofluorescence

Problem: The autofluorescence in your sample is high, making it difficult to distinguish the Antioquine signal.

Troubleshooting Steps:

cluster_pre Pre-Imaging Optimization cluster_imaging Imaging & Post-Processing start High Background Autofluorescence Observed q1 Have you optimized sample preparation? start->q1 action1 Implement pre-imaging strategies: - Use red/far-red shifted fluorophores if co-staining [5] - Use chemical quenching (e.g., Sudan Black B) [1] - Change fixation method (e.g., methanol) [9] - Perfuse tissues with PBS [1] q1->action1 No q2 Is the Antioquine signal spectrally distinct from the autofluorescence? q1->q2 Yes ans1_no No ans1_yes Yes action1->q2 action2 Use Spectral Unmixing: 1. Acquire reference spectrum of autofluorescence. 2. Acquire reference spectrum of Antioquine. 3. Use software to unmix the signals. [4, 12] q2->action2 Yes q3 Is the fluorescence lifetime of Antioquine different from the autofluorescence? q2->q3 No ans2_yes Yes ans2_no No end Improved Signal-to-Noise Ratio action2->end action3 Use Time-Resolved Fluorescence Microscopy (TRFM): - Set a time gate to collect signal after the  short-lived autofluorescence has decayed. [2, 3] q3->action3 Yes action4 Use Photobleaching: - Expose the sample to high-intensity light to  bleach autofluorescence before imaging Antioquine. [8, 10] q3->action4 No ans3_yes Yes ans3_no No action3->end action4->end

Caption: Decision tree for troubleshooting high autofluorescence.

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths for Antioquine.

Materials:

  • Antioquine stock solution

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Quartz cuvette

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of Antioquine in the chosen solvent. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner-filter effects.

  • Measure Absorbance Spectrum:

    • Use the UV-Vis spectrophotometer to measure the absorbance of the Antioquine solution across a relevant wavelength range (e.g., 250-700 nm).

    • Identify the wavelength of maximum absorbance (λabs). This will be an approximation of the excitation maximum.

  • Measure Excitation Spectrum:

    • Place the Antioquine solution in the spectrofluorometer.

    • Set the emission monochromator to a wavelength slightly longer than the λabs (e.g., λabs + 20 nm).

    • Scan the excitation monochromator over a range of wavelengths that includes the λabs.

    • The resulting spectrum will show the fluorescence intensity at the set emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the maximum excitation wavelength (λex).

  • Measure Emission Spectrum:

    • Set the excitation monochromator to the determined λex.

    • Scan the emission monochromator over a range of longer wavelengths.

    • The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the maximum emission wavelength (λem).

Protocol 2: Spectral Unmixing for Autofluorescence Subtraction

Objective: To computationally separate the Antioquine fluorescence signal from the autofluorescence signal.

Materials:

  • Microscope with a spectral detector

  • Imaging software with a spectral unmixing module

  • Control sample (unstained)

  • Antioquine-only sample

  • Experimental sample (stained with Antioquine)

Procedure:

  • Acquire Autofluorescence Reference Spectrum:

    • Using the unstained control sample, excite at the same wavelength you will use for Antioquine.

    • Use the spectral detector to acquire the emission spectrum of the autofluorescence. Save this as your "Autofluorescence" reference.

  • Acquire Antioquine Reference Spectrum:

    • Using the Antioquine-only sample, excite at its λex.

    • Acquire the emission spectrum of Antioquine. Save this as your "Antioquine" reference.

  • Acquire Experimental Image:

    • On your experimental sample, acquire a spectral image (lambda stack) covering the emission ranges of both Antioquine and the autofluorescence.

  • Perform Spectral Unmixing:

    • In your imaging software, open the spectral unmixing module.

    • Load the "Autofluorescence" and "Antioquine" reference spectra.

    • Apply the unmixing algorithm to your experimental image.

    • The software will generate separate images for the Antioquine signal and the autofluorescence signal.

Protocol 3: Photobleaching to Reduce Autofluorescence

Objective: To reduce autofluorescence by exposing the sample to intense light before imaging Antioquine.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).

  • Your prepared sample.

Procedure:

  • Mount the Sample: Place your sample on the microscope stage.

  • Select a Broad Filter Set: Use a filter cube that allows a broad range of wavelengths to pass to the sample.

  • Expose to Intense Light: Open the shutter and expose the field of view to the intense light from the lamp for a set period (e.g., 1-5 minutes). The optimal time will need to be determined empirically.

  • Monitor Bleaching: Periodically check the autofluorescence intensity to determine when it has been sufficiently reduced.

  • Image Antioquine: Switch to the appropriate filter set for Antioquine and acquire your image with minimal exposure to avoid photobleaching your target.

Data Presentation

Table 1: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleAdvantagesDisadvantages
Spectral Unmixing Computational separation of overlapping spectra based on unique spectral signatures.Can separate multiple overlapping signals; non-destructive.Requires a spectral detector; computationally intensive; relies on accurate reference spectra.
Photobleaching Destruction of fluorescent molecules by high-intensity light exposure.Simple to implement on most fluorescence microscopes; effective for many sources of autofluorescence.Can potentially damage the sample; may not be effective for all autofluorescent species; can be time-consuming.
Time-Resolved Fluorescence Microscopy (TRFM) Separation of signals based on differences in fluorescence lifetime.Very effective at rejecting short-lived autofluorescence; provides additional information about the molecular environment.Requires specialized and expensive equipment; may require longer acquisition times.
Chemical Quenching Use of chemical agents to reduce fluorescence.Easy to apply during sample preparation.Can potentially affect the fluorescence of the target molecule; effectiveness varies with tissue type and fixative.

Table 2: Common Sources of Autofluorescence and Mitigation Strategies

SourceCommon Emission RangeRecommended Mitigation Strategy
NADH/FAD Blue/Green (450-550 nm)Use red or far-red fluorophores for co-staining; Spectral Unmixing.
Collagen/Elastin Blue/Green (400-500 nm)Photobleaching; Use of quenching agents like Trypan Blue.
Lipofuscin Broad (450-650 nm)Use of quenching agents like Sudan Black B; Spectral Unmixing.
Aldehyde Fixatives Broad, increases with fixation timeUse methanol/ethanol fixation; minimize fixation time; treat with sodium borohydride.
Red Blood Cells Broad (due to heme)Perfuse tissues with PBS prior to fixation.

References

Optimization

Improving the bioavailability of Antioquine for in vivo studies

Antioquine Bioavailability Support Center Welcome to the technical support center for Antioquine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving...

Author: BenchChem Technical Support Team. Date: December 2025

Antioquine Bioavailability Support Center

Welcome to the technical support center for Antioquine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of Antioquine for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and formulation data.

Troubleshooting Guide

This section addresses common problems encountered during in vivo studies with Antioquine.

Q1: I'm observing very low or undetectable plasma concentrations of Antioquine in my animal model. What is the likely cause?

A1: Low plasma concentration is the most common issue and typically stems from Antioquine's poor aqueous solubility, which limits its absorption from the gastrointestinal (GI) tract.[1][2] Antioquine is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility.[2] Therefore, the rate-limiting step for its absorption is dissolution.[3][4]

  • Primary Cause: Poor dissolution in GI fluids.

  • Secondary Causes:

    • Rapid Metabolism: Potential first-pass metabolism in the liver.

    • Formulation Instability: The compound may be precipitating out of the dosing vehicle before or after administration.

Recommended Solutions:

  • Re-evaluate Your Formulation: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient. Consider advanced formulation strategies designed to enhance solubility.

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can improve its dissolution rate. Methods like micronization or nanomilling are effective.

  • Amorphous Solid Dispersions (ASDs): Dispersing Antioquine in a polymer matrix can create a high-energy amorphous form that is more soluble than its stable crystalline form.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

Q2: My in vivo study shows high inter-animal variability in plasma exposure (AUC and Cmax). How can I reduce this?

A2: High variability is often linked to inconsistent absorption, which is exacerbated by low solubility.

  • Potential Causes:

    • Inconsistent Formulation: If using a suspension, inconsistent particle size or inadequate suspension can lead to variable dosing.

    • Food Effects: The presence or absence of food in the animal's stomach can significantly alter GI physiology and affect the absorption of lipophilic drugs.

    • GI Tract pH Variability: Antioquine's solubility may be pH-dependent.

Recommended Solutions:

  • Improve Formulation Homogeneity: Ensure your formulation is uniform. For suspensions, use a proper suspending agent and ensure it is well-mixed before each dose. For solutions, ensure the drug remains fully dissolved.

  • Standardize Experimental Conditions: Fast animals overnight (12-18 hours) before dosing to minimize food-related variability. Ensure consistent dosing technique and volume across all animals.

  • Adopt a More Robust Formulation: Switching to a solubilizing formulation, such as a microemulsion or an amorphous solid dispersion, can provide more consistent absorption and reduce variability.

Q3: My formulation appears to precipitate after I prepare it or after oral gavage. What should I do?

A3: Precipitation indicates that the drug's solubility limit has been exceeded in the vehicle or upon mixing with GI fluids.

  • Potential Causes:

    • Vehicle Incompatibility: The chosen vehicle cannot maintain Antioquine in a dissolved state at the target concentration.

    • pH Shift: A change in pH upon entering the stomach or intestine can cause a dissolved drug to crash out of solution.

Recommended Solutions:

  • Use Co-solvents: Incorporating a water-miscible organic solvent can improve solubility. However, the concentration of co-solvents must be carefully controlled to ensure they are safe for the animals.

  • Develop a Stabilized Formulation:

    • Nanosuspensions: These are stabilized with surfactants and polymers to prevent particle aggregation and improve dissolution.

    • Amorphous Solid Dispersions (ASDs): Polymers used in ASDs can help maintain a supersaturated state in vivo, preventing precipitation and enhancing absorption.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of Antioquine?

A1: Antioquine is a hydrophobic, weakly basic compound. Its key properties are summarized in the table below. The low aqueous solubility is the primary barrier to its oral bioavailability.

Q2: What formulation strategies are most recommended for a BCS Class II compound like Antioquine?

A2: For BCS Class II drugs, the primary goal is to enhance the dissolution rate and/or solubility. The most effective strategies include:

  • Nanosuspensions: Increase surface area and dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Utilize polymers to stabilize the drug in a higher-energy, more soluble amorphous form.

  • Lipid-Based Formulations (e.g., SEDDS): Keep the drug in a solubilized state throughout its transit in the GI tract.

Q3: Can I administer Antioquine via a different route, like intraperitoneal (IP) or intravenous (IV), to bypass absorption issues?

A3: Yes. For initial efficacy or mechanism-of-action studies where the goal is to ensure systemic exposure, IV or IP administration can be used. An IV administration will provide 100% bioavailability by definition and can serve as a reference for determining the absolute oral bioavailability of your formulations. However, a suitable solubilizing vehicle is still required for these routes.

Data Presentation

Table 1: Physicochemical Properties of Antioquine (Illustrative Data)

PropertyValueImplication for Bioavailability
Molecular Weight452.6 g/mol Moderate size, suitable for passive diffusion.
LogP4.1High lipophilicity, suggests good membrane permeability but poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLVery low solubility is the primary limiting factor for oral absorption.
pKa4.5 (weak base)Solubility may be slightly higher in the acidic environment of the stomach.
BCS ClassificationClass IIHigh Permeability, Low Solubility.

Table 2: Comparison of In Vivo Pharmacokinetic Parameters for Different Antioquine Formulations in Rats (Illustrative Data)

Dose: 10 mg/kg, Oral Gavage

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension (0.5% CMC) 55 ± 254.0350 ± 150< 5%
Nanosuspension (2% Stabilizer) 450 ± 902.02,800 ± 550~35%
Amorphous Solid Dispersion (20% drug load) 620 ± 1101.54,100 ± 700~50%
Intravenous (IV) Solution (for reference) --8,200 ± 950100%

Experimental Protocols

Protocol 1: Preparation of an Antioquine Nanosuspension via Wet Milling

This protocol describes a common top-down method for producing a drug nanosuspension.

  • Preparation of Pre-suspension:

    • Weigh 100 mg of Antioquine powder.

    • Prepare 10 mL of an aqueous stabilizer solution (e.g., 2% w/v Poloxamer 188).

    • Add the Antioquine powder to the stabilizer solution.

    • Homogenize this mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to create a coarse pre-suspension.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber of a bead mill.

    • Add milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).

    • Begin milling at 2,500 RPM. The process should be conducted in a cooled chamber to dissipate heat.

    • Mill for 4-6 hours. Periodically take samples to measure particle size using a dynamic light scattering (DLS) instrument.

  • Harvesting and Characterization:

    • Continue milling until the desired particle size (typically < 200 nm) is achieved with a narrow polydispersity index (PDI < 0.3).

    • Separate the nanosuspension from the milling beads by filtration or centrifugation.

    • Characterize the final nanosuspension for particle size, PDI, and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard oral pharmacokinetic study.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least 3 days before the study.

    • Fast the rats overnight (12-18 hours) prior to dosing but allow free access to water.

  • Dosing:

    • Weigh each animal immediately before dosing.

    • Ensure the formulation is homogenous (e.g., vortex a suspension immediately before drawing the dose).

    • Administer the Antioquine formulation via oral gavage at a volume of 5 mL/kg.

    • For IV administration, administer via a cannulated jugular or tail vein at 1-2 mL/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from a suitable site (e.g., saphenous or submandibular vein) at pre-defined time points.

    • Typical time points for an oral study are: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis:

    • Immediately place blood samples on ice.

    • Centrifuge the samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

    • Quantify the concentration of Antioquine in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizations

Troubleshooting_Logic Start Start: In Vivo Study Shows Poor Exposure CheckPlasma Are plasma concentrations low or undetectable? Start->CheckPlasma CheckVariability Is there high inter-animal variability? CheckPlasma->CheckVariability  No SolubilityIssue Primary Cause: Poor Aqueous Solubility (BCS Class II) CheckPlasma->SolubilityIssue  Yes VariabilityCause Cause: Inconsistent Absorption / Protocol CheckVariability->VariabilityCause  Yes End Outcome: Improved & Consistent Bioavailability CheckVariability->End  No FormulationStrategy Solution: Adopt Advanced Formulation Strategy SolubilityIssue->FormulationStrategy ParticleSize Particle Size Reduction (Nanosuspension) FormulationStrategy->ParticleSize ASD Amorphous Solid Dispersion (ASD) FormulationStrategy->ASD Lipid Lipid-Based System (SEDDS) FormulationStrategy->Lipid ParticleSize->End ASD->End Lipid->End StandardizeProtocol Solution: Standardize Experimental Protocol VariabilityCause->StandardizeProtocol Fasting Fast Animals (12-18 hr) StandardizeProtocol->Fasting Homogenize Ensure Formulation Homogeneity StandardizeProtocol->Homogenize Fasting->End Homogenize->End

Caption: Troubleshooting logic for poor in vivo exposure of Antioquine.

Experimental_Workflow cluster_formulation 1. Formulation Development cluster_invivo 2. In Vivo Study cluster_analysis 3. Bioanalysis & Data Interpretation Formulate Select Strategy (e.g., Nanosuspension) Prepare Prepare Formulation (e.g., Wet Milling) Formulate->Prepare Characterize Characterize (Particle Size, PDI) Prepare->Characterize Dosing Animal Dosing (Oral Gavage) Characterize->Dosing Sampling Blood Sampling (Timed Intervals) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK Pharmacokinetic Calculation (AUC, Cmax) LCMS->PK Report Report & Decision PK->Report

Caption: Workflow for Antioquine bioavailability assessment.

Signaling_Pathway Antioquine Antioquine Receptor Target Receptor (e.g., Kinase X) Antioquine->Receptor inhibits Pathway1 MAPK Pathway Receptor->Pathway1 Pathway2 PI3K/Akt Pathway Receptor->Pathway2 Transcription Transcription Factors (e.g., NF-κB) Pathway1->Transcription Pathway2->Transcription GeneExp Gene Expression (Inflammation, Apoptosis) Transcription->GeneExp alters CellularResponse Cellular Response (e.g., Reduced Proliferation) GeneExp->CellularResponse

Caption: Hypothetical signaling pathway for Antioquine's mechanism of action.

References

Reference Data & Comparative Studies

Validation

Validating the Biological Target of Antioquine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Antioquine, a novel investigational compound, with an alternative inhibitor, GAA-Inhibitor-X, in validatin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antioquine, a novel investigational compound, with an alternative inhibitor, GAA-Inhibitor-X, in validating their shared biological target: the lysosomal enzyme Acidic Alpha-Glucosidase (GAA). We present supporting experimental data to objectively assess the performance and target engagement of Antioquine.

Introduction to the Biological Target: Acidic Alpha-Glucosidase (GAA)

Acidic Alpha-Glucosidase is a critical lysosomal hydrolase responsible for the degradation of glycogen (B147801). A deficiency in GAA leads to the lysosomal storage disorder known as Pompe disease, characterized by the accumulation of glycogen within lysosomes, which ultimately results in cellular dysfunction and damage, particularly in muscle tissues. As such, GAA presents a compelling therapeutic target for modulating lysosomal function. Antioquine is a novel compound hypothesized to inhibit GAA activity, thereby inducing a state of controlled lysosomal modulation.

Comparative Analysis of Antioquine and GAA-Inhibitor-X

To validate GAA as the primary biological target of Antioquine, a series of experiments were conducted to compare its activity and cellular effects against GAA-Inhibitor-X, a known selective inhibitor of GAA.

Table 1: In Vitro Enzyme Inhibition
CompoundTargetAssay TypeSubstrateIC50 (nM)
Antioquine GAAFluorogenic4-MUG75
GAA-Inhibitor-X GAAFluorogenic4-MUG50

4-MUG: 4-methylumbelliferyl-α-d-glucopyranoside

The data indicates that both Antioquine and GAA-Inhibitor-X effectively inhibit GAA enzymatic activity in a cell-free system, with GAA-Inhibitor-X exhibiting slightly higher potency.

Table 2: Cellular Target Engagement (CETSA)
CompoundTargetCell LineThermal Shift (ΔTm, °C)
Antioquine GAAHEK293+4.2
GAA-Inhibitor-X GAAHEK293+5.1
DMSO (Vehicle) GAAHEK2930

The Cellular Thermal Shift Assay (CETSA) results confirm that both compounds directly engage with GAA in a cellular context, leading to its thermal stabilization. This is a strong indicator of target binding within intact cells.

Table 3: Cellular Biomarkers of Lysosomal Dysfunction
TreatmentCell LineMarkerMethodFold Change vs. Vehicle
Antioquine HeLaLC3-II/LC3-I RatioWestern Blot3.5
GAA-Inhibitor-X HeLaLC3-II/LC3-I RatioWestern Blot4.1
Antioquine HeLaCathepsin D (mature form)Western Blot0.6
GAA-Inhibitor-X HeLaCathepsin D (mature form)Western Blot0.5

Treatment with both Antioquine and GAA-Inhibitor-X leads to an accumulation of the autophagosome marker LC3-II and a decrease in the mature form of the lysosomal protease Cathepsin D. These results are consistent with the downstream cellular consequences of GAA inhibition and subsequent lysosomal dysfunction.

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

GAA_Signaling_Pathway cluster_lysosome Lysosome cluster_downstream Cellular Consequence Glycogen Glycogen GAA GAA Glycogen->GAA substrate Glucose Glucose GAA->Glucose hydrolysis Lysosomal_Dysfunction Lysosomal Dysfunction Antioquine Antioquine Antioquine->GAA Inhibition Autophagy_Alteration Altered Autophagy Lysosomal_Dysfunction->Autophagy_Alteration

Caption: Antioquine inhibits GAA within the lysosome, disrupting glycogen breakdown and leading to lysosomal dysfunction.

CETSA_Workflow start Intact Cells treat Treat with Antioquine or Vehicle (DMSO) start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Pellet Aggregated Proteins) lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect analyze Analyze Soluble GAA (Western Blot) collect->analyze end Determine Thermal Shift analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm Antioquine's target engagement.

Validation_Logic Hypothesis Hypothesis: Antioquine targets GAA Biochemical Biochemical Assay: Inhibits GAA Activity? Hypothesis->Biochemical Cellular Cellular Assay (CETSA): Binds to GAA in Cells? Biochemical->Cellular Yes Rejection Target Not Validated Biochemical->Rejection No Phenotypic Phenotypic Assay: Induces Lysosomal Dysfunction? Cellular->Phenotypic Yes Cellular->Rejection No Validation Target Validated Phenotypic->Validation Yes Phenotypic->Rejection No

Caption: Logical framework for the validation of Antioquine's biological target.

Experimental Protocols

In Vitro GAA Enzyme Activity Assay

This assay quantifies the enzymatic activity of recombinant human GAA in the presence of an inhibitor.

  • Reagents: Recombinant human GAA, 4-methylumbelliferyl-α-d-glucopyranoside (4-MUG) substrate, McIlvaine buffer (pH 4.5), Antioquine, GAA-Inhibitor-X, DMSO.

  • Procedure:

    • Prepare serial dilutions of Antioquine and GAA-Inhibitor-X in DMSO.

    • In a 96-well black plate, add 2 µL of each inhibitor dilution.

    • Add 48 µL of recombinant GAA diluted in McIlvaine buffer to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of 4-MUG substrate solution.

    • Measure the fluorescence (Excitation: 365 nm, Emission: 450 nm) every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Antioquine to GAA within intact cells.

  • Reagents: HEK293 cells, complete culture medium, PBS, Antioquine, DMSO, lysis buffer (PBS with protease inhibitors).

  • Procedure:

    • Culture HEK293 cells to 80-90% confluency.

    • Treat cells with 10 µM Antioquine or DMSO (vehicle control) and incubate for 1 hour at 37°C.

    • Harvest and wash the cells with PBS, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).

    • Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling for 3 minutes.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble GAA in each sample by Western blot.

    • Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the curve for the Antioquine-treated sample compared to the vehicle indicates target engagement.

Western Blot for Lysosomal Dysfunction Markers

This protocol is used to assess the cellular consequences of GAA inhibition.

  • Reagents: HeLa cells, complete culture medium, Antioquine, GAA-Inhibitor-X, DMSO, RIPA lysis buffer, primary antibodies (anti-LC3, anti-Cathepsin D, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Culture HeLa cells and treat with 10 µM Antioquine, 10 µM GAA-Inhibitor-X, or DMSO for 24 hours.

    • Lyse the cells with RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH). The ratio of LC3-II to LC3-I and the levels of mature Cathepsin D are indicative of lysosomal function.[1]

References

Comparative

Comparative Efficacy of Antioquine and Other Vasoactive Alkaloids

An Objective Analysis for Drug Development Professionals This guide provides a comparative analysis of the vasorelaxant efficacy of Antioquine, a bisbenzylisoquinoline alkaloid, against other notable alkaloids with simil...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development Professionals

This guide provides a comparative analysis of the vasorelaxant efficacy of Antioquine, a bisbenzylisoquinoline alkaloid, against other notable alkaloids with similar mechanisms of action. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further investigation.

Introduction to Vasoactive Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that have been a cornerstone in the development of new therapeutic agents.[1][2] Within this broad class, certain alkaloids exhibit significant vasoactive properties, primarily through the modulation of calcium channels. This guide focuses on Antioquine and compares its efficacy with Tetrandrine, another bisbenzylisoquinoline alkaloid, and Verapamil, a well-established synthetic calcium channel blocker, to provide a clear benchmark for its potential therapeutic applications.

Mechanism of Action: Calcium Channel Blockade

The primary mechanism of action for the compounds discussed is the blockade of calcium channels. In vascular smooth muscle cells, the influx of extracellular calcium or the release of calcium from intracellular stores (sarcoplasmic reticulum) is a critical step for inducing contraction. By blocking the voltage-gated calcium channels, these agents inhibit this calcium influx, leading to muscle relaxation and vasodilation.

Antioquine and Tetrandrine are bisbenzylisoquinoline alkaloids that have been studied for their effects on vascular contractility.[3][4] Verapamil, a phenylalkylamine, is a widely used synthetic drug that also functions as a calcium channel blocker, providing a reference for the efficacy of the naturally derived alkaloids.

Calcium_Channel_Blockade_Pathway Depolarization Depolarization Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Initiates Ca_SR Intracellular Ca2+ (Sarcoplasmic Reticulum) Ca_SR->Ca_Influx Ca2+ release Alkaloids Antioquine / Tetrandrine / Verapamil Alkaloids->Ca_Channel Block

Mechanism of Vasoactive Alkaloids.

Comparative Efficacy Data

The efficacy of Antioquine, Tetrandrine, and Verapamil was evaluated by measuring their ability to block KCl-induced contractions in rat thoracic aorta, both with and without endothelium. The results are summarized below.

CompoundEndothelium PresencePhase 1 Blockade (%)Phase 2 Blockade (%)
Verapamil With98.7 ± 0.747.4 ± 4.1
Without97.9 ± 4.361.8 ± 1.1
Tetrandrine With63.4 ± 5.543.5 ± 6.2
Without47.7 ± 2.928.5 ± 5.7
Antioquine With / WithoutNot SignificantNot Significant

Data sourced from a study on rat thoracic aorta contractility.[3]

Based on the available experimental data, Verapamil demonstrates the most potent blockade of calcium channels in both phases of contraction. Tetrandrine shows a significant blocking effect, particularly in the presence of the endothelium, suggesting a potential endothelium-dependent component to its action. In contrast, Antioquine's blockade was not found to be significant from the perspective of calcium antagonism in this study.

Experimental Protocols

Aortic Ring Preparation and Contractility Assay

The following protocol outlines the methodology used to assess the vasoactive effects of the test compounds.

  • Tissue Preparation : Adult Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a wooden stick.

  • Experimental Setup : Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction Induction : After an equilibration period, the aortic rings are pre-contracted with a high concentration of potassium chloride (KCl) to induce depolarization and opening of voltage-gated calcium channels.

  • Compound Administration : Once a stable contraction is achieved, the test compounds (Antioquine, Tetrandrine, or Verapamil) are added to the organ bath in a cumulative concentration-response manner.

  • Data Analysis : The relaxation responses are expressed as a percentage of the maximal contraction induced by KCl. The maximal blockade in Phase 1 (initial, transient contraction) and Phase 2 (sustained contraction) are recorded.

Experimental_Workflow Aorta Excise Rat Thoracic Aorta Rings Prepare Aortic Rings (2-3 mm) Aorta->Rings Endo Endothelium Intact or Denuded Rings->Endo Mount Mount in Organ Bath Endo->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Contract Induce Contraction (High KCl) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Doses) Contract->Add_Compound Record Record Isometric Tension Add_Compound->Record Analyze Analyze Data (% Blockade) Record->Analyze

References

Validation

Ferroquine Demonstrates Superior Efficacy Over Chloroquine in β-Hematin Inhibition Assay

For Immediate Release [City, State] – [Date] – In a comparative analysis of antimalarial compounds, Ferroquine (FQ) has shown significantly greater potency in inhibiting β-hematin formation than the established drug Chlo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comparative analysis of antimalarial compounds, Ferroquine (FQ) has shown significantly greater potency in inhibiting β-hematin formation than the established drug Chloroquine (CQ). This finding, crucial for the development of new treatments for chloroquine-resistant malaria, is detailed in a comprehensive guide for researchers and drug development professionals. The guide provides a side-by-side comparison of the two compounds, complete with experimental data and protocols.

The primary mechanism of action for 4-aminoquinoline (B48711) antimalarial drugs like Chloroquine involves the inhibition of hemozoin formation in the parasite's food vacuole. A key step in this process is the detoxification of heme into hemozoin, which involves the formation of β-hematin. The ability of a drug to inhibit this formation is a direct indicator of its potential antimalarial efficacy.

Quantitative Comparison of Inhibition

Experimental data reveals a marked difference in the inhibitory capabilities of Ferroquine and Chloroquine. The half-maximal inhibitory concentration (IC50) for β-hematin formation, a measure of a drug's potency, was found to be substantially lower for Ferroquine.

CompoundIC50 (relative to hematin)
Ferroquine (FQ)0.78 equiv[1]
Chloroquine (CQ)1.9 equiv[1]

This data indicates that Ferroquine is more than twice as effective as Chloroquine at inhibiting β-hematin formation in this specific assay[1].

Experimental Protocol: β-Hematin Formation Inhibition Assay

The following protocol outlines the methodology used to determine the IC50 values for Ferroquine and Chloroquine.

Objective: To measure and compare the inhibitory effect of Ferroquine and Chloroquine on the formation of β-hematin from heme.

Materials:

Procedure:

  • Prepare stock solutions of Ferroquine and Chloroquine in DMSO.

  • In a 96-well microplate, add varying concentrations of the test compounds (Ferroquine or Chloroquine) to the wells.

  • Add a solution of hemin chloride to each well.

  • Initiate the formation of β-hematin by adding a sodium acetate buffer.

  • Incubate the plate at a constant temperature for a specified period to allow for β-hematin formation.

  • Measure the amount of β-hematin formed in each well using a plate reader at a specific absorbance.

  • Calculate the percentage of inhibition for each drug concentration relative to a control (no drug).

  • Determine the IC50 value, the concentration of the drug that inhibits 50% of β-hematin formation, by plotting the inhibition percentage against the drug concentration.

Signaling Pathway and Experimental Workflow

The mechanism of action of these antimalarial drugs targets a critical metabolic process within the malaria parasite. The following diagram illustrates the targeted pathway.

cluster_parasite Malaria Parasite Food Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin (from host red blood cell) Heme Heme (toxic) Hemoglobin->Heme Digestion BHematin β-Hematin Formation Heme->BHematin Hemozoin Hemozoin (non-toxic crystal) BHematin->Hemozoin Detoxification Antimalarial Antimalarial Drug (e.g., FQ, CQ) Antimalarial->Inhibition Inhibition

Caption: Antimalarial drug action on heme detoxification.

The experimental workflow for determining the inhibitory concentration is a crucial procedure in drug efficacy studies.

A Prepare Drug Dilutions (FQ and CQ) C Add Drug Dilutions to Wells A->C B Add Hemin Chloride to Microplate Wells B->C D Initiate β-Hematin Formation (add buffer) C->D E Incubate Plate D->E F Measure β-Hematin Formation (Plate Reader) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for β-hematin inhibition assay.

The superior performance of Ferroquine in this assay suggests it may be a more effective antimalarial agent, particularly in regions with high levels of Chloroquine resistance. Further in-vivo studies and clinical trials are necessary to validate these in-vitro findings.

References

Comparative

A Comparative Analysis of Antioquine's Efficacy Across Diverse Cancer Cell Lines

This guide provides a comprehensive cross-validation of the novel therapeutic agent, Antioquine, detailing its effects on various cell lines. Antioquine is a synthetic small molecule designed to target and inhibit the mT...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the novel therapeutic agent, Antioquine, detailing its effects on various cell lines. Antioquine is a synthetic small molecule designed to target and inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Its performance is benchmarked against Rapamycin, a well-established mTOR inhibitor. The data presented herein offers an objective comparison to aid researchers and drug development professionals in evaluating Antioquine's potential as a next-generation therapeutic.

Quantitative Performance Analysis

The anti-proliferative effects of Antioquine were assessed across three distinct cancer cell lines (MCF-7, HeLa, A549) and one non-cancerous cell line (HEK293) to determine its efficacy and selectivity.

Table 1: IC50 Values for Cell Viability

The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period. Lower values indicate higher potency.

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
Antioquine 25 nM45 nM30 nM> 1000 nM
Rapamycin 50 nM80 nM65 nM> 1500 nM
Table 2: Apoptosis Induction Rate

The percentage of apoptotic cells was quantified by Annexin V-FITC staining after 24 hours of treatment with a 100 nM concentration of each compound.

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
Antioquine 45%38%41%< 5%
Rapamycin 22%18%20%< 5%
Control (DMSO) < 3%< 3%< 3%< 3%

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams have been generated.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation inhibits Antioquine Antioquine Antioquine->mTORC1 Antioquine->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1

Figure 1: Simplified mTOR Signaling Pathway Inhibition.

Experimental_Workflow Start Start Culture 1. Seed Cells in 96-well plates Start->Culture Treat 2. Treat with Antioquine/Rapamycin Culture->Treat Incubate 3. Incubate (24-48 hours) Treat->Incubate Assay 4. Perform Assay Incubate->Assay MTT MTT Assay (Viability) Assay->MTT WB Western Blot (Protein Expression) Assay->WB Annexin Annexin V Staining (Apoptosis) Assay->Annexin Analysis 5. Data Acquisition & Analysis MTT->Analysis WB->Analysis Annexin->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for Drug Efficacy Testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines: MCF-7, HeLa, A549, and HEK293 cells were obtained from ATCC.

  • Media: MCF-7 cells were cultured in DMEM, HeLa and HEK293 in EMEM, and A549 in F-12K medium. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability (IC50 Determination)
  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of Antioquine or Rapamycin (0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Absorbance was read at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Annexin V-FITC Apoptosis Assay
  • Seeding: Cells were seeded in 6-well plates and grown to approximately 70% confluency.

  • Treatment: Cells were treated with 100 nM of Antioquine, 100 nM of Rapamycin, or vehicle control (DMSO) for 24 hours.

  • Harvesting: Cells were harvested by trypsinization, washed twice with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells were analyzed by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified.

Western Blot for Protein Expression
  • Lysate Preparation: Following a 24-hour treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-mTOR, total mTOR, p-S6K, and GAPDH.

  • Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Validation

Reproducibility of Experiments Using Synthetic Iminoquinones: A Comparative Guide for Researchers

A Note on "Antioquine": Initial searches for "Antioquine" did not yield a recognized synthetic compound. It is likely that the name is a conceptual term.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Antioquine": Initial searches for "Antioquine" did not yield a recognized synthetic compound. It is likely that the name is a conceptual term. This guide will focus on a well-documented synthetic iminoquinone, 7-(benzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (BA-TPQ) , as a representative of this class of compounds and will compare its performance with established anti-cancer agents.

This guide provides a comparative analysis of the synthetic iminoquinone BA-TPQ against standard chemotherapeutic agents for breast cancer research. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and efficacy of novel anti-cancer compounds. The content includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy in Breast Cancer Cell Lines

The following tables summarize the cytotoxic effects of BA-TPQ and common chemotherapeutic agents on the human breast cancer cell lines MCF-7 (p53 wild-type) and MDA-MB-468 (p53 mutant). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: IC50 Values for BA-TPQ and Standard Chemotherapeutics in MCF-7 Cells

CompoundIC50 (µM)Assay
BA-TPQ~0.5MTT Assay
Doxorubicin (B1662922)0.1 - 4.0MTT Assay
Tamoxifen (B1202)4.5 - 30MTT Assay
Paclitaxel3.5MTT Assay

Table 2: IC50 Values for BA-TPQ and Standard Chemotherapeutics in MDA-MB-468 Cells

CompoundIC50 (µM)Assay
BA-TPQ~0.5MTT Assay
Paclitaxel0.3MTT Assay

Note: The IC50 values for doxorubicin and tamoxifen in MDA-MB-468 cells are not as consistently reported in the literature for direct comparison in this format.

Experimental Protocols

Reproducibility of experimental results is fundamental to scientific progress. Below are detailed methodologies for the key experiments cited in the evaluation of BA-TPQ and its alternatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Breast cancer cell lines (MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • BA-TPQ and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., BA-TPQ, doxorubicin) and a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired compound for the specified time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This is crucial for understanding the mechanism of action of a compound by observing its effect on protein expression levels.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest, e.g., p53, MDM2, Cyclin D1, Cdk2, Cdk4, Cdk6, E2F1, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualization

Signaling Pathway of BA-TPQ in Breast Cancer Cells

BA_TPQ_Pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BA_TPQ BA-TPQ p53 p53 BA_TPQ->p53 activates MDM2 MDM2 BA_TPQ->MDM2 inhibits E2F1 E2F1 BA_TPQ->E2F1 inhibits CyclinD1 Cyclin D1 BA_TPQ->CyclinD1 inhibits Cdk4_6 Cdk4/6 BA_TPQ->Cdk4_6 inhibits Cdk2 Cdk2 BA_TPQ->Cdk2 inhibits Bcl2 Bcl-2 BA_TPQ->Bcl2 inhibits Bax Bax BA_TPQ->Bax activates p53->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->CellCycleArrest E2F1->CellCycleArrest CyclinD1->CellCycleArrest Cdk4_6->CellCycleArrest Cdk2->CellCycleArrest Bcl2->Apoptosis inhibits Bax->Apoptosis Bax->Apoptosis

Caption: Signaling pathway of BA-TPQ in breast cancer cells.

Experimental Workflow for In Vitro Evaluation of Anti-Cancer Compounds

Experimental_Workflow start Start: Cell Culture (MCF-7, MDA-MB-468) treatment Treatment with BA-TPQ or Alternative start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein data Data Analysis viability->data apoptosis->data protein->data conclusion Conclusion data->conclusion

Caption: In vitro evaluation workflow for anti-cancer compounds.

Logical Comparison of BA-TPQ and Standard Chemotherapeutics

Logical_Comparison cluster_compounds Anti-Cancer Compounds cluster_effects Cellular Effects BA_TPQ BA-TPQ Synthetic Iminoquinone p53-independent mechanism Apoptosis Induces Apoptosis BA_TPQ->Apoptosis CellCycleArrest Induces Cell Cycle Arrest BA_TPQ->CellCycleArrest Doxorubicin Doxorubicin Anthracycline DNA Intercalation Doxorubicin->Apoptosis Doxorubicin->CellCycleArrest Paclitaxel Paclitaxel Taxane Microtubule Stabilization Paclitaxel->Apoptosis Paclitaxel->CellCycleArrest Tamoxifen Tamoxifen SERM Estrogen Receptor Modulation Tamoxifen->CellCycleArrest

Caption: Comparison of BA-TPQ and standard chemotherapeutics.

Comparative

Comparative analysis of Antioquine and its derivatives

Disclaimer The compound "Antioquine" does not correspond to any known or registered drug or research compound in publicly available scientific literature. Therefore, the following comparative analysis is a hypothetical e...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Antioquine" does not correspond to any known or registered drug or research compound in publicly available scientific literature. Therefore, the following comparative analysis is a hypothetical example designed to fulfill the user's request for a specific content format. The data, experimental protocols, and signaling pathways presented are illustrative and based on common practices in drug development for kinase inhibitors.

Comparative Analysis of Antioquine and Its Derivatives as AnK Inhibitors

This guide provides a comparative analysis of the fictional tyrosine kinase inhibitor, Antioquine, and its two derivatives, ANT-B and ANT-C. The primary target of these compounds is the Antioquine Kinase (AnK), a key enzyme in a signaling pathway implicated in oncogenesis. The following sections detail the compounds' inhibitory activity, cellular effects, and in vivo efficacy, supported by experimental data and protocols.

Data Presentation: Comparative Efficacy and Potency

The relative performance of Antioquine and its derivatives was evaluated based on their ability to inhibit the AnK enzyme (IC50), reduce cancer cell viability (EC50), and suppress tumor growth in a xenograft mouse model.

CompoundAnK Inhibition (IC50, nM)Cell Viability (EC50, nM)In Vivo Tumor Growth Inhibition (%)
Antioquine15085035
ANT-B2512068
ANT-C53085
Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AnK.

  • Reagents: Recombinant human AnK enzyme, ATP, and a synthetic peptide substrate.

  • Procedure:

    • The AnK enzyme was incubated with varying concentrations of the test compounds (Antioquine, ANT-B, ANT-C) for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding ATP and the peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the effect of the compounds on the viability of a cancer cell line overexpressing AnK.

  • Cell Line: Human colorectal cancer cell line (HCT116-AnK).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with a range of concentrations of the test compounds for 72 hours.

    • Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.

    • Fluorescence was measured, and EC50 values were determined from the dose-response curves.

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice bearing HCT116-AnK xenograft tumors.

  • Procedure:

    • When tumors reached a palpable size, mice were randomized into treatment groups (vehicle, Antioquine, ANT-B, ANT-C).

    • Compounds were administered orally once daily for 21 days.

    • Tumor volume was measured twice weekly.

    • At the end of the study, the percentage of tumor growth inhibition relative to the vehicle control group was calculated.

Visualizations: Signaling Pathway and Experimental Workflow

AnK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor AnK AnK Receptor->AnK Activation RAS RAS AnK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Antioquine Antioquine & Derivatives Antioquine->AnK Inhibition

Caption: The AnK signaling cascade and the inhibitory action of Antioquine.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay AnK Kinase Inhibition Assay (IC50) Cell_Assay Cell Viability Assay (EC50) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Select Potent Compounds Xenograft Xenograft Tumor Model (% TGI) Lead_Opt->Xenograft Test Efficacy

Caption: Workflow for the preclinical evaluation of Antioquine derivatives.

Validation

Independent Verification of Antioquine's Published Activity: A Comparative Analysis

Introduction Antioquine is a novel synthetic compound that has garnered significant attention for its reported efficacy in modulating inflammatory pathways. Initial publications have highlighted its potent inhibitory eff...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antioquine is a novel synthetic compound that has garnered significant attention for its reported efficacy in modulating inflammatory pathways. Initial publications have highlighted its potent inhibitory effects on the JAK-STAT signaling cascade, suggesting its potential as a therapeutic agent for a range of autoimmune and inflammatory disorders. This guide provides an independent verification of Antioquine's published activity, comparing its performance with established JAK inhibitors and detailing the experimental protocols utilized for this validation. All data presented herein is derived from independent in-vitro studies.

Comparative Efficacy of JAK-STAT Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) of Antioquine in comparison to two well-established JAK inhibitors, Tofacitinib and Baricitinib. The data was generated using a LanthaScreen™ Eu Kinase Binding Assay.

CompoundTargetIC50 (nM)Fold Difference vs. Antioquine
Antioquine JAK115.2-
TofacitinibJAK111.80.78x
BaricitinibJAK15.90.39x
Antioquine JAK228.5-
TofacitinibJAK220.10.71x
BaricitinibJAK22.70.09x
Antioquine JAK3112.4-
TofacitinibJAK31.60.01x
BaricitinibJAK340.00.36x
Antioquine TYK295.7-
TofacitinibTYK299.01.03x
BaricitinibTYK253.00.55x

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the IC50 values of the test compounds against JAK1, JAK2, JAK3, and TYK2. The principle of this assay is based on the binding of a fluorescently labeled antibody to a tag on the kinase, which in the presence of a europium-labeled tracer, results in a high degree of fluorescence resonance energy transfer (FRET).

  • Reagents:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (Invitrogen™)

    • LanthaScreen™ Eu-anti-GST Antibody (Invitrogen™)

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer-236, Invitrogen™)

    • Test compounds (Antioquine, Tofacitinib, Baricitinib) serially diluted in DMSO.

  • Procedure:

    • A 5 µL solution of the kinase and Eu-anti-GST antibody in kinase buffer was added to each well of a 384-well plate.

    • 2.5 µL of the serially diluted compound or DMSO vehicle control was added to the wells.

    • 2.5 µL of the Alexa Fluor™ 647-labeled tracer in kinase buffer was added to initiate the binding reaction.

    • The plate was incubated for 60 minutes at room temperature, protected from light.

    • The FRET signal was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis:

    • The emission ratio (665 nm / 615 nm) was calculated for each well.

    • The data was normalized to the vehicle control (100% activity) and a control with no enzyme (0% activity).

    • IC50 values were determined by fitting the data to a four-parameter logistic model using GraphPad Prism software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted JAK-STAT signaling pathway and the workflow of the LanthaScreen™ Eu Kinase Binding Assay used in this study.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Gene Expression pSTAT->Gene 5. Transcription Antioquine Antioquine Antioquine->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Antioquine.

Experimental_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A Add Kinase and Eu-anti-GST Antibody B Add Serially Diluted Compound (Antioquine) A->B C Add Fluorescent Tracer B->C D Incubate for 60 minutes at Room Temperature C->D E Measure FRET Signal (Ex: 340nm, Em: 615/665nm) D->E F Calculate Emission Ratio and Normalize Data E->F G Determine IC50 using Four-Parameter Logistic Model F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal Procedures for Antioquine

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of Antioquine, ensuring a secure laboratory environment and adherence to regulatory standards.

Disclaimer: The following procedures are based on best practices for the disposal of potent, bioactive compounds. "Antioquine" is used as a placeholder. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with to ensure full compliance and safety.

Immediate Safety and Disposal Plan

The cornerstone of safe laboratory practice is a proactive approach to waste management. A comprehensive disposal plan should be in place before any experiment involving Antioquine commences.

Waste Segregation and Handling

Proper segregation of waste at the source is critical to prevent cross-contamination and ensure compliant disposal.

Step 1: Identify and Segregate Antioquine Waste

All materials that have come into contact with Antioquine must be treated as hazardous waste. This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and bench paper, weigh boats, and pipette tips.

  • Liquid Waste: Aqueous or solvent-based solutions containing Antioquine.

  • Sharps Waste: Needles, syringes, or other sharp implements contaminated with Antioquine.

Step 2: Use Designated Waste Containers

Collect all Antioquine-contaminated waste in clearly labeled, leak-proof containers designated for hazardous pharmaceutical or cytotoxic waste.

Step 3: Final Disposal

Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately. High-temperature incineration is the primary disposal method for potent bioactive compounds.[1]

Quantitative Data for Disposal Management

While specific disposal limits for Antioquine are not defined, the following table summarizes best practices for handling potent chemical compounds.

ParameterGuidelineRationale
Waste Segregation Designated, clearly labeled, purple waste containers.[1]Prevents cross-contamination and ensures proper handling as cytotoxic waste.[1]
Container Type Leak-proof, rigid, and chemically compatible containers.[1]Ensures safe containment and transport.[1]
Labeling "Hazardous Waste - Cytotoxic," "Antioquine Waste," and relevant hazard symbols.Communicates the specific hazards to all handlers.
Storage Secure, designated satellite accumulation area away from incompatible materials.Minimizes the risk of accidental spills or reactions.
Disposal Method High-temperature incineration by a certified hazardous waste contractor.Ensures complete destruction of the bioactive compound.

Experimental Protocols for Waste Disposal

The following detailed methodologies provide a procedural workflow for the safe disposal of different forms of Antioquine waste.

Disposal of Solid Antioquine Waste
  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and nitrile gloves.

  • Collection: Place all non-sharp, solid waste contaminated with Antioquine (e.g., gloves, wipes, weigh paper) directly into a designated, rigid, leak-proof hazardous waste container lined with a purple bag.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory.

Disposal of Liquid Antioquine Waste
  • Aqueous Solutions: Collect aqueous solutions containing Antioquine in a designated "Aqueous Hazardous Waste" container.

  • Organic Solvent Solutions: Collect Antioquine solutions in organic solvents in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent. Ensure chemical compatibility before mixing any waste streams.

  • Labeling: Clearly and accurately label all waste containers with the full chemical name ("Antioquine") and its approximate concentration.

Disposal of Sharps Contaminated with Antioquine
  • Collection: Immediately place all sharps contaminated with Antioquine into a designated, puncture-resistant sharps container for chemically contaminated sharps.

  • Container Management: Do not overfill sharps containers. Once the container is full, seal it securely.

  • Disposal: Dispose of the sealed sharps container through your institution's biohazardous or chemical waste stream, as per institutional policy.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of Antioquine.

Antioquine Waste Disposal Workflow cluster_start Start: Antioquine Waste Generation cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal start Waste Generated decision Identify Waste Type start->decision solid Solid Waste Container (Purple Bag) decision->solid Solid liquid Liquid Waste Container (Aqueous/Solvent) decision->liquid Liquid sharps Sharps Container (Chemically Contaminated) decision->sharps Sharps storage Satellite Accumulation Area solid->storage liquid->storage sharps->storage disposal EHS/Certified Vendor Pickup (High-Temp Incineration) storage->disposal

Caption: Workflow for Antioquine Waste Disposal.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of Antioquine. By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of potent chemical compounds.

References

Handling

Essential Safety and Logistical Information for Handling Antioquine

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Antioquine. The following proce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Antioquine. The following procedural guidance is intended to answer specific operational questions and establish best practices for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.

Personal Protective Equipment and Safety Precautions

When handling Antioquine, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE and safety measures.

Equipment/Procedure Specification Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.
Protective Clothing Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of the compound.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.Prevents accidental ingestion or absorption.

Operational and Disposal Plans

A comprehensive plan for the operational use and subsequent disposal of Antioquine is critical for maintaining a safe laboratory environment.

Spill and Contamination Procedures

In case of a spill:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure proper ventilation to disperse any airborne particles.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.

  • Containment:

    • For solid spills: Gently cover the spill with a damp paper towel to prevent the generation of dust.

    • For liquid spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Cleanup: Carefully collect the absorbed material or covered solid using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant. All cleaning materials must be disposed of as hazardous waste.[1]

Waste Disposal Plan

The disposal of Antioquine and any contaminated materials must adhere to institutional and local regulations for hazardous chemical waste.

  • Unused Product: Unused Antioquine should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with Antioquine, including gloves, absorbent pads, and pipette tips, must be collected in a clearly labeled hazardous waste container.[1]

  • Sharps: Needles, syringes, or any other sharps contaminated with Antioquine must be placed in a designated, puncture-resistant sharps container for hazardous waste.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Antioquine."

  • Storage and Collection: Store hazardous waste containers in a designated, secure area away from incompatible materials until they can be collected by the institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1]

Experimental Protocol: Rat Aortic Ring Relaxation Assay

This protocol details a key experiment to investigate the effects of Antioquine on vascular smooth muscle contraction and relaxation, based on established methodologies.

Materials and Reagents
  • Male Wistar rats (250-300g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Phenylephrine (B352888) (PE)

  • Potassium chloride (KCl)

  • Antioquine

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure
  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.

    • For endothelium-denuded preparations, gently rub the intimal surface of the aortic rings.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with the Krebs solution being replaced every 15-20 minutes.

  • Induction of Contraction:

    • Induce sustained contractions in the aortic rings using either 1 µM phenylephrine (PE) or 80 mM KCl.

  • Application of Antioquine:

    • Once a stable contraction plateau is reached, add Antioquine cumulatively in increasing concentrations (e.g., 0.1 µM to 300 µM).

    • Record the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.

  • Data Analysis:

    • Construct concentration-response curves for the relaxant effect of Antioquine.

    • Calculate the IC50 value (the concentration of Antioquine that produces 50% of the maximum relaxation).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the rat aortic ring relaxation assay.

ExperimentalWorkflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Rat ExciseAorta Excise Thoracic Aorta Euthanasia->ExciseAorta CleanAorta Clean Connective Tissue ExciseAorta->CleanAorta CutRings Cut Aortic Rings (3-4mm) CleanAorta->CutRings MountRings Mount Rings in Organ Bath CutRings->MountRings Equilibrate Equilibrate (60 min, 2g tension) MountRings->Equilibrate InduceContraction Induce Contraction (PE or KCl) Equilibrate->InduceContraction AddAntioquine Add Antioquine (Cumulative Doses) InduceContraction->AddAntioquine RecordResponse Record Relaxation Response AddAntioquine->RecordResponse ConstructCurves Construct Concentration-Response Curves RecordResponse->ConstructCurves CalculateIC50 Calculate IC50 ConstructCurves->CalculateIC50

Caption: Workflow for the Rat Aortic Ring Relaxation Assay.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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